molecular formula C16H25NO5S B3048755 Tos-O-C4-NH-Boc CAS No. 180851-50-7

Tos-O-C4-NH-Boc

Numéro de catalogue: B3048755
Numéro CAS: 180851-50-7
Poids moléculaire: 343.4 g/mol
Clé InChI: WBSGGWFVABZVGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tos-O-C4-NH-Boc is a useful research compound. Its molecular formula is C16H25NO5S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5S/c1-13-7-9-14(10-8-13)23(19,20)21-12-6-5-11-17-15(18)22-16(2,3)4/h7-10H,5-6,11-12H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSGGWFVABZVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627852
Record name 4-[(tert-Butoxycarbonyl)amino]butyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180851-50-7
Record name 4-[(tert-Butoxycarbonyl)amino]butyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Tos-O-C4-NH-Boc: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Tos-O-C4-NH-Boc (tert-butyl (4-(tosyloxy)butyl)carbamate), a bifunctional linker molecule critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical characteristics, provides a plausible synthetic route with experimental protocols, and outlines the key spectral data for the characterization of this hetero-bifunctional linker. The information presented herein is intended to support researchers and scientists in the fields of medicinal chemistry and drug discovery in the rational design and synthesis of novel PROTAC-based therapeutics.

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[2]

This compound is a versatile alkyl-ether type PROTAC linker.[1] It features a tosyl group, which is an excellent leaving group for nucleophilic substitution, and a Boc-protected amine. This orthogonal reactivity allows for the sequential conjugation of the E3 ligase ligand and the POI ligand, providing a modular and flexible approach to PROTAC synthesis.

Chemical Structure and Properties

The chemical structure and key properties of this compound are summarized below.

Chemical Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
IUPAC Name 4-((tert-butoxycarbonyl)amino)butyl 4-methylbenzenesulfonate
Synonyms Toluene-4-sulfonic acid 4-tert-butoxy-carbonylamino-butyl ester
CAS Number 180851-50-7[3]
Molecular Formula C16H25NO5S[3]
Molecular Weight 343.44 g/mol [3]
Appearance White to yellow solid[4]
Purity ≥97% (typical)[3]
Solubility Soluble in DMSO (100 mg/mL with sonication)[1]
Storage Long-term: -20°C, sealed, away from moisture. Short-term: Room temperature. In solvent (-80°C for 6 months; -20°C for 1 month)[1]
Structural Identifiers
IdentifierValue
SMILES O=C(OC(C)(C)C)NCCCCOS(=O)(C1=CC=C(C)C=C1)=O
InChI InChI=1S/C16H25NO5S/c1-13-7-9-14(10-8-13)23(19,20)21-12-6-5-11-17-15(18)22-16(2,3)4/h7-10H,5-6,11-12H2,1-4H3,(H,17,18)

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 4-amino-1-butanol. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the tosylation of the hydroxyl group.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Tosylation 4-amino-1-butanol 4-amino-1-butanol Boc_Anhydride (Boc)2O, Base DCM 4-amino-1-butanol->Boc_Anhydride Reaction N-Boc-4-amino-1-butanol N-Boc-4-amino-1-butanol Boc_Anhydride->N-Boc-4-amino-1-butanol Product N-Boc-4-amino-1-butanol_2 N-Boc-4-amino-1-butanol TsCl TsCl, Pyridine DCM, 0°C to rt N-Boc-4-amino-1-butanol_2->TsCl Reaction This compound This compound TsCl->this compound Final Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Step 1 - Synthesis of tert-butyl (4-hydroxybutyl)carbamate (N-Boc-4-amino-1-butanol)

This procedure is based on a general method for the N-Boc protection of amines.[1]

Materials:

  • 4-amino-1-butanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-amino-1-butanol (1.0 eq.) in a 2:1 v/v mixture of DCM and water.

  • Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the cooled solution.

  • Allow the reaction to stir at 0°C for 2 hours and then warm to room temperature, stirring for an additional 4 hours or until completion as monitored by Thin Layer Chromatography (TLC).

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-hydroxybutyl)carbamate as a colorless to yellow liquid or low melting solid.[] Further purification can be achieved by column chromatography if necessary.

Experimental Protocol: Step 2 - Synthesis of tert-butyl (4-(tosyloxy)butyl)carbamate (this compound)

This protocol is adapted from a general procedure for the tosylation of alcohols.[4]

Materials:

  • tert-butyl (4-hydroxybutyl)carbamate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tert-butyl (4-hydroxybutyl)carbamate (1.0 eq.) in anhydrous DCM (10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.) portion-wise.

  • Stir the reaction mixture at 0°C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water (2 x 10 volumes) and brine.

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound. The product can be further purified by recrystallization or column chromatography.

Spectral Characterization

The structure of this compound can be confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the tosyl, butyl, and Boc groups. The predicted chemical shifts (in ppm, relative to TMS) are summarized in Table 2.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.78d2HAr-H (ortho to SO₂)
~7.35d2HAr-H (meta to SO₂)
~4.55t1H-NH-
~4.02t2H-CH₂-O-Ts
~3.05q2H-CH₂-NH-
~2.45s3HAr-CH₃
~1.65m2H-CH₂-CH₂-O-Ts
~1.45m2H-CH₂-CH₂-NH-
1.44s9H-C(CH₃)₃
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Predicted chemical shifts are presented in Table 3.

Chemical Shift (δ, ppm)Assignment
~156.0C=O (Boc)
~144.8Ar-C (ipso to SO₂)
~133.0Ar-C (ipso to CH₃)
~129.8Ar-CH (meta to SO₂)
~127.8Ar-CH (ortho to SO₂)
~79.1-C(CH₃)₃
~70.2-CH₂-O-Ts
~40.0-CH₂-NH-
~28.4-C(CH₃)₃
~27.8-CH₂-CH₂-O-Ts
~25.5-CH₂-CH₂-NH-
~21.6Ar-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityFunctional Group
~3350Medium, SharpN-H Stretch (carbamate)
~2970, 2870MediumC-H Stretch (aliphatic)
~1690StrongC=O Stretch (carbamate)
~1595MediumC=C Stretch (aromatic)
~1365, 1175StrongS=O Stretch (sulfonate)
~1160StrongC-O Stretch (ester)
Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected monoisotopic mass is 343.1504 Da. In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 344.1577.

Application in PROTAC Synthesis

This compound serves as a valuable building block in the modular synthesis of PROTACs. The tosyl group acts as a good leaving group, allowing for the facile introduction of a nucleophilic group from either the POI ligand or the E3 ligase ligand. Subsequently, the Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to the other ligand.

PROTAC Synthesis Strategy

PROTAC_Synthesis cluster_0 Step 1: Ligand 1 Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Ligand 2 Conjugation Tos_Linker This compound Ligand_1 Ligand 1 (E3 or POI) with Nucleophile (e.g., -OH, -NH2) Tos_Linker->Ligand_1 SN2 Reaction Intermediate_1 Ligand 1-Linker-NH-Boc Ligand_1->Intermediate_1 Product Intermediate_1_2 Ligand 1-Linker-NH-Boc Acid Acid (e.g., TFA) Intermediate_1_2->Acid Reaction Intermediate_2 Ligand 1-Linker-NH2 Acid->Intermediate_2 Product Intermediate_2_2 Ligand 1-Linker-NH2 Ligand_2 Ligand 2 (POI or E3) with Carboxylic Acid Intermediate_2_2->Ligand_2 Amide Coupling PROTAC Final PROTAC Ligand_2->PROTAC Product

Caption: General strategy for PROTAC synthesis using this compound.

Conclusion

This compound is a fundamental building block in the field of PROTAC development. Its well-defined chemical structure and orthogonal reactive handles provide a reliable and versatile platform for the synthesis of a wide array of PROTAC molecules. This technical guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and its characteristic spectral data, which will be invaluable for researchers engaged in the design and synthesis of next-generation protein degraders.

References

The Role of Tos-O-C4-NH-Boc in Advanced Drug Discovery: A Technical Guide to PROTAC Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Merrimack County, US – In the rapidly evolving landscape of targeted therapeutics, the strategic design of molecular linkers is paramount to the success of novel drug modalities. This technical guide delves into the specific application of Tos-O-C4-NH-Boc, an alkyl ether-based linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the body's own cellular machinery to eliminate disease-causing proteins. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the practical application and theoretical underpinnings of this critical chemical tool.

At its core, this compound serves as a bifunctional linker, a molecular bridge that connects a ligand targeting a protein of interest with a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation is the crucial first step in the PROTAC-mediated degradation pathway, leading to the ubiquitination and subsequent destruction of the target protein by the proteasome.

One of the most notable applications of this compound is in the synthesis of BSJ-03-204, a potent and selective dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)[1]. CDK4 and CDK6 are key regulators of the cell cycle, and their dysregulation is a hallmark of various cancers[2][3]. The development of PROTACs like BSJ-03-204 offers a promising therapeutic strategy to overcome resistance to traditional CDK4/6 inhibitors[2].

Data Presentation: Performance of a this compound-Containing PROTAC

The efficacy of PROTACs synthesized using the this compound linker is demonstrated through rigorous in vitro studies. The following table summarizes the inhibitory and degradation capabilities of BSJ-03-204, a palbociclib-based PROTAC that incorporates a linker derived from this compound.

CompoundTargetIC50 (nM)Cell LineNotes
BSJ-03-204CDK4/D126.9[1][2]Mantle Cell Lymphoma (MCL)Potent anti-proliferative effects observed.[1]
BSJ-03-204CDK6/D110.4[1][2]Mantle Cell Lymphoma (MCL)Induces G1 cell cycle arrest.[1]

Experimental Protocols: Synthesis of a PROTAC Using a this compound-Derived Linker

The following is a representative solution-phase protocol for the synthesis of a PROTAC, illustrating the integration of the this compound linker. This protocol is divided into two main stages: deprotection of the Boc group and subsequent coupling reactions.

Stage 1: Deprotection of the Boc-Protected Amine

  • Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM).

  • Acid Treatment: Add an excess of a strong acid, typically trifluoroacetic acid (TFA), to the solution. The reaction is usually carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, remove the excess acid and solvent under reduced pressure. The resulting amine tosylate salt is then neutralized with a mild base, such as triethylamine or diisopropylethylamine (DIPEA), to yield the free amine linker, Tos-O-C4-NH2.

  • Purification: The crude product is purified by column chromatography on silica gel to obtain the pure amine linker.

Stage 2: Coupling of the Linker to the Target Ligand and E3 Ligase Ligand

This stage involves two sequential coupling reactions. The order of coupling (target ligand first or E3 ligase ligand first) can be adapted based on the specific chemistry of the ligands. Here, we describe the coupling of the linker to the target ligand (e.g., a derivative of palbociclib with a suitable attachment point) followed by coupling to the E3 ligase ligand (e.g., a pomalidomide derivative).

  • Step 2a: Coupling with the Target Ligand

    • Activation: The carboxylic acid group on the target ligand is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA in an anhydrous aprotic solvent like dimethylformamide (DMF).

    • Amide Bond Formation: The deprotected amine linker (Tos-O-C4-NH2) is added to the activated target ligand solution. The reaction mixture is stirred at room temperature until completion, as monitored by LC-MS.

    • Purification: The resulting intermediate, now containing the target ligand attached to the linker, is purified by preparative high-performance liquid chromatography (HPLC).

  • Step 2b: Coupling with the E3 Ligase Ligand

    • Nucleophilic Substitution: The tosyl group on the other end of the linker is a good leaving group. The purified intermediate from the previous step is reacted with the E3 ligase ligand (e.g., a pomalidomide derivative with a nucleophilic amine or hydroxyl group) in a suitable solvent like DMF, often with the addition of a base such as potassium carbonate to facilitate the reaction.

    • Reaction Monitoring and Purification: The progress of the reaction is monitored by LC-MS. Upon completion, the final PROTAC molecule is purified by preparative HPLC to yield the highly pure product.

Visualization of Key Processes

To further elucidate the mechanisms and workflows involved, the following diagrams have been generated using Graphviz.

PROTAC_Synthesis_Workflow cluster_deprotection Stage 1: Linker Deprotection cluster_coupling Stage 2: Sequential Coupling This compound This compound Deprotection Deprotection This compound->Deprotection TFA/DCM TFA/DCM TFA/DCM->Deprotection Tos-O-C4-NH2 Tos-O-C4-NH2 Deprotection->Tos-O-C4-NH2 Coupling_1 Amide Coupling Tos-O-C4-NH2->Coupling_1 Target_Ligand_COOH Target Ligand (e.g., Palbociclib derivative) Target_Ligand_COOH->Coupling_1 HATU_DIPEA HATU, DIPEA HATU_DIPEA->Coupling_1 Intermediate Target Ligand-Linker Coupling_1->Intermediate Coupling_2 Nucleophilic Substitution Intermediate->Coupling_2 E3_Ligand_NH E3 Ligase Ligand (e.g., Pomalidomide derivative) E3_Ligand_NH->Coupling_2 Base Base Base->Coupling_2 Final_PROTAC Final PROTAC Coupling_2->Final_PROTAC

Caption: Workflow for the synthesis of a PROTAC using a this compound derived linker.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC Target Ligand Linker E3 Ligase Ligand Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., CDK4/6) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ub Ubiquitin->Ubiquitination Ub_Target Ubiquitinated Target Protein Ub Ub Ub Target Ubiquitination->Ub_Target Degradation Degradation Ub_Target->Degradation Proteasome 26S Proteasome Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The strategic use of linkers like this compound is a cornerstone of modern PROTAC design. By providing a stable and synthetically versatile scaffold, it enables the precise assembly of these complex heterobifunctional molecules. The continued exploration of novel linkers and their impact on the efficacy and selectivity of PROTACs will undoubtedly fuel the next wave of innovations in targeted protein degradation and personalized medicine.

References

In-Depth Technical Guide to Tos-O-C4-NH-Boc (CAS Number: 180851-50-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toluene-4-sulfonic acid 4-(tert-butoxycarbonylamino)butyl ester, commonly referred to as Tos-O-C4-NH-Boc, is a bifunctional chemical linker extensively utilized in the field of chemical biology and drug discovery. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to selectively degrade target proteins within cells. This document provides a comprehensive technical overview of this compound, including its chemical properties, applications, and a detailed protocol for its use in the synthesis of a PROTAC targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValue
CAS Number 180851-50-7
Molecular Formula C₁₆H₂₅NO₅S
Molecular Weight 343.44 g/mol
Appearance White to off-white solid
Purity ≥95% (typically >97%)
Melting Point 54-55 °C
Solubility Soluble in DMSO, DMF, and other common organic solvents.
Storage Store at -20°C for long-term stability.

Applications in PROTAC Synthesis

This compound serves as an alkyl-ether based linker in the modular construction of PROTACs. The tosyl group acts as a good leaving group, facilitating nucleophilic substitution by a functional group on a target protein ligand. The Boc-protected amine provides a latent nucleophile that, after deprotection, can be coupled to an E3 ligase ligand. This sequential coupling strategy allows for the convergent synthesis of heterobifunctional PROTAC molecules.

A notable example of a PROTAC synthesized using this linker is BSJ-03-204 , a potent and selective degrader of CDK4 and CDK6.[1][2][3][4][5]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a PROTAC using this compound, based on the reported synthesis of CDK4/6 degraders. This protocol is intended for informational purposes and should be adapted and optimized by qualified researchers.

4.1. General Synthesis Strategy

The synthesis of a PROTAC using this compound typically involves a two-step process:

  • Alkylation of the Target Protein Ligand: The target protein ligand, containing a suitable nucleophile (e.g., a phenol or amine), is reacted with this compound to form an intermediate where the linker is attached to the protein-binding moiety.

  • Coupling to the E3 Ligase Ligand: The Boc protecting group on the linker is removed under acidic conditions to reveal a primary amine. This amine is then coupled to the E3 ligase ligand, which is typically activated as a carboxylic acid, to form the final PROTAC molecule via an amide bond.

4.2. Detailed Protocol for the Synthesis of a Palbociclib-based PROTAC (Analogous to BSJ-03-204)

This protocol describes the synthesis of a PROTAC where Palbociclib (a CDK4/6 inhibitor) is the target protein ligand and a pomalidomide derivative is the E3 ligase (Cereblon) ligand.

Step 1: Synthesis of Intermediate 1 (Linker-Palbociclib Conjugate)

  • Materials:

    • Palbociclib

    • This compound (CAS 180851-50-7)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of Palbociclib (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

    • Add a solution of this compound (1.2 eq) in DMF dropwise to the reaction mixture.

    • Stir the reaction mixture at 60°C for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Step 2: Boc Deprotection of Intermediate 1

  • Materials:

    • Intermediate 1

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve Intermediate 1 (1.0 eq) in DCM.

    • Add TFA (10 eq) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM to yield the crude amine intermediate (Intermediate 2).

Step 3: Synthesis of the Final PROTAC (Coupling with Pomalidomide derivative)

  • Materials:

    • Intermediate 2 (crude)

    • Pomalidomide-acid derivative (1.0 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • DMF

  • Procedure:

    • To a solution of the Pomalidomide-acid derivative in DMF, add HATU and DIPEA.

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of crude Intermediate 2 in DMF to the activated ester solution.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by preparative HPLC to obtain the final PROTAC.

Visualizations

5.1. Experimental Workflow

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling Palbociclib Palbociclib Reaction1 Alkylation (K2CO3, DMF, 60°C) Palbociclib->Reaction1 This compound This compound This compound->Reaction1 Intermediate1 Intermediate 1 (Linker-Palbociclib) Reaction1->Intermediate1 Reaction2 Deprotection (TFA, DCM) Intermediate1->Reaction2 Intermediate2 Intermediate 2 (Amine) Reaction2->Intermediate2 Reaction3 Amide Coupling (HATU, DIPEA, DMF) Intermediate2->Reaction3 Pomalidomide_acid Pomalidomide-acid Pomalidomide_acid->Reaction3 Final_PROTAC Final PROTAC (e.g., BSJ-03-204) Reaction3->Final_PROTAC

Caption: Synthetic workflow for a CDK4/6-targeting PROTAC.

5.2. Signaling Pathway of a CDK4/6-Degrading PROTAC

G cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitin-Proteasome System PROTAC CDK4/6 PROTAC (e.g., BSJ-03-204) CDK46 CDK4/6 PROTAC->CDK46 binds Cereblon Cereblon (E3 Ligase) PROTAC->Cereblon binds Ternary_Complex Ternary Complex (CDK4/6-PROTAC-Cereblon) CDK46->Ternary_Complex Cereblon->Ternary_Complex PolyUb Poly-ubiquitination of CDK4/6 Ternary_Complex->PolyUb Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->Ternary_Complex Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded CDK4/6 (Peptides) Proteasome->Degradation

Caption: Mechanism of action for a CDK4/6-degrading PROTAC.

Safety Information

This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. As a general guideline, wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its chemical properties allow for a straightforward and modular approach to the construction of these complex molecules. The provided experimental protocol for the synthesis of a CDK4/6-targeting PROTAC serves as a practical guide for researchers in the field. As the development of PROTACs continues to be a major focus in drug discovery, the utility of linkers such as this compound will undoubtedly expand.

References

The Architect's Blueprint: A Technical Guide to PROTAC Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[3][4] Once considered a mere spacer, the linker is now recognized as a critical determinant of PROTAC efficacy, influencing everything from ternary complex formation and stability to physicochemical properties like solubility and cell permeability.[5][6] This technical guide provides an in-depth exploration of the PROTAC linker, summarizing quantitative data, detailing key experimental protocols, and offering visual representations of crucial pathways and workflows to aid in the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action: The Linker's Central Role

A PROTAC's function is to form a ternary complex, bringing a target protein (POI) and an E3 ubiquitin ligase into close proximity.[] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme (associated with the E3 ligase) to lysine residues on the surface of the POI.[] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, with the PROTAC being released to catalyze further degradation cycles.[1][4]

The linker's length, composition, and rigidity are paramount in this process.[4] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[4][] Conversely, a poorly designed linker can lead to steric clashes or unfavorable orientations, resulting in negative cooperativity and diminished degradation.[4]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_Bound POI PROTAC PROTAC PROTAC_Bound PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Bound E3 Ligase POI_Bound->PROTAC_Bound Ub Ubiquitin POI_Bound->Ub Ubiquitination PROTAC_Bound->PROTAC Release & Reuse PROTAC_Bound->E3_Bound E3_Bound->Ub Poly_Ub_POI Poly-ubiquitinated POI Ub->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Diagram 1. PROTAC-mediated protein degradation pathway.

Linker Composition and Structure-Activity Relationships (SAR)

The empirical optimization of PROTAC linkers often requires the synthesis of extensive compound libraries with varied compositions and lengths.[3][] The most common linker motifs are polyethylene glycol (PEG) and alkyl chains, valued for their synthetic tractability and the ease with which their length can be modified.[4][][9]

  • Flexible Linkers (Alkyl and PEG): These are the most common starting points in PROTAC design.[1][4]

    • Alkyl Chains: Simple hydrocarbon chains offer significant conformational flexibility.[4] While synthetically accessible, they tend to be hydrophobic, which can negatively impact solubility.[1][10]

    • Polyethylene Glycol (PEG) Chains: The inclusion of ethylene glycol units improves hydrophilicity and solubility, which is often a major challenge for large PROTAC molecules.[1][9][11] PEG linkers can also favorably impact cell permeability.[9] Approximately 54% of reported PROTACs have utilized PEG-based linkers.[9]

  • Rigid Linkers: To reduce the entropic penalty associated with flexible linkers and to pre-organize the molecule into a bioactive conformation, more rigid structures are employed.[4][12]

    • Cyclic Structures: Incorporating rings like piperazine and piperidine constrains the linker's conformation and can improve metabolic stability.[1][4][]

    • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction and are metabolically stable.[1][4][]

The choice of linker composition has a profound impact on degradation efficacy. For instance, in some cases, replacing an alkyl chain with a PEG linker of similar length led to a significant decrease in degradation, suggesting that the specific atomic composition can form key interactions within the ternary complex.[3][14]

Quantitative Analysis of Linker Effects

The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[15] The length of the linker is a critical variable influencing these values. A linker that is too short may cause steric clashes, while one that is too long may fail to effectively induce proximity.[6][16]

The optimal linker length is highly dependent on the specific POI-E3 ligase pair and must be determined empirically.[17]

PROTAC System (Target-E3 Ligase) Linker Type Linker Length (Atoms) Reported DC50 Reported Dmax (%) Key Observation
BRD4 - CRBNPEG8 (2 PEG units)>5 µMLow DegradationIntermediate length linkers were less potent than shorter or longer versions in this series.[3]
BRD4 - CRBNPEG16 (4 PEG units)<0.5 µMHigh DegradationLonger linkers rescued degradation potency, highlighting a non-linear SAR.[3]
BTK - CRBNPEG8 (2 PEG units)~20-fold impaired affinity-Shorter linkers impaired binary binding affinity due to steric repulsion.[3]
BTK - CRBNPEG16 (4 PEG units)1-40 nMPotent DegradationLonger linkers restored binding affinity and led to potent degradation.[3]
SOS1 - VHLAlkyl (Methylene)12 (4 units)Less Potent than 8c-A PROTAC with 4 methylene units was less effective.[2]
SOS1 - VHLAlkyl (Methylene)15 (5 units)15.7 µM~100%The optimal linker length for SOS1 degradation in this study was a 5-carbon chain.[2]
SOS1 - VHLAlkyl (Methylene)18 (6 units)Less Potent than 8c-A PROTAC with 6 methylene units showed reduced efficacy.[2]

Note: The data presented is illustrative and compiled from various sources. Direct comparison between different systems should be made with caution due to varying experimental conditions.

Experimental Protocols

The systematic evaluation of PROTAC linkers requires a robust set of biophysical and cellular assays.

Protocol 1: PROTAC Synthesis via Copper-Catalyzed Click Chemistry

Click chemistry is a highly efficient method for rapidly synthesizing libraries of PROTACs with varying linker lengths.[3][]

  • Preparation of Precursors:

    • Synthesize or procure the POI ligand functionalized with a terminal alkyne.

    • Synthesize or procure the E3 ligase ligand-linker intermediate containing a terminal azide. This intermediate can be prepared by coupling an E3 ligand (e.g., pomalidomide) with a bifunctional PEG or alkyl linker (e.g., HOOC-Linker-N3) using standard amide coupling reagents like HATU and DIPEA.[11]

  • Click Reaction:

    • Dissolve the alkyne-functionalized POI ligand and the azide-containing E3-linker intermediate in a suitable solvent mixture (e.g., t-BuOH/H2O).[11]

    • Add a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[11]

    • Stir the reaction at room temperature. Monitor progress using LC-MS.

  • Purification:

    • Upon completion, purify the final PROTAC product using preparative HPLC to yield the desired compound.[11]

Protocol 2: Ternary Complex Formation Assay (Biophysical)

Several biophysical techniques can quantify the formation and stability of the ternary complex, including Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).[18][19]

General Principle (SPR/BLI):

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.

  • Binding Analysis:

    • To measure binary affinity, flow the PROTAC over the immobilized protein.

    • To measure ternary complex formation, pre-incubate the PROTAC with the second protein (the POI) and flow the mixture over the immobilized E3 ligase.

  • Data Analysis: An increase in binding response compared to the binary interaction indicates ternary complex formation. Kinetic and affinity constants (KD) can be derived from the sensorgrams. The cooperativity (alpha) of the complex can also be calculated.[18][19]

Protocol 3: Cellular Protein Degradation Assay (Western Blot)

Western blotting is a standard method to quantify the reduction in target protein levels within cells following PROTAC treatment.[15]

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.[15]

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.[15]

    • Incubate with a primary antibody specific to the POI overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal loading across lanes.

  • Detection and Analysis: Apply a chemiluminescent substrate and capture the signal with an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.[15]

  • Data Interpretation: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[15]

Workflow for PROTAC Linker Optimization

The development of a potent and selective PROTAC follows a logical, iterative workflow. The initial "trial and error" approach is increasingly being supplemented by rational design, aided by computational modeling and structural biology.[3][5][12]

PROTAC_Workflow Start 1. Target Selection (POI & E3 Ligase) Design 2. Design Linker Library (Vary Length & Composition) Start->Design Synthesis 3. Synthesize PROTACs (e.g., Click Chemistry) Design->Synthesis Biophysical 4. Biophysical Assays (SPR, ITC, etc.) Synthesis->Biophysical Cellular 5. Cellular Degradation Assays (Western Blot, etc.) Biophysical->Cellular Decision Optimal Degradation? (Potency & Dmax) Cellular->Decision Optimization Refine Linker Design (Rigidity, Solubility) Decision->Optimization No Lead Lead Candidate Decision->Lead Yes Optimization->Design

References

An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical development and complex molecule construction, the strategic use of protecting groups is a cornerstone of success.[1] Among the myriad of available protecting groups, the tert-butoxycarbonyl (Boc) and the p-toluenesulfonyl (Tosyl or Ts) groups have established themselves as indispensable tools for the temporary masking of amine and hydroxyl functionalities.[2][3] This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with Boc and Tosyl protecting groups, designed to aid researchers in their strategic synthetic planning.

Core Principles and Comparative Analysis

The efficacy of a protecting group is determined by its ease of installation and removal, as well as its stability under a range of reaction conditions. Boc and Tosyl groups exhibit distinct characteristics in these regards, making them suitable for different synthetic strategies.

The Boc group is a carbamate-based protecting group primarily used for amines.[4] Its popularity stems from its general stability to basic and nucleophilic conditions, and its facile cleavage under acidic conditions.[5]

The Tosyl group , a sulfonyl-based protecting group, can be used for both amines and alcohols.[6] It is known for its robustness and stability across a wide pH range, but typically requires stronger reducing or harsher acidic conditions for removal.[6]

A key concept in multi-step synthesis is orthogonality , which refers to the ability to deprotect one functional group without affecting another.[7][8] Boc and Tosyl groups can be employed in orthogonal protection schemes. For instance, a Boc-protected amine can be deprotected with acid while a Tosyl-protected alcohol remains intact, and vice-versa with reductive cleavage of the tosylate.[9]

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and reaction parameters for the Boc and Tosyl protecting groups to facilitate a direct comparison.

Table 1: General Properties and Stability of Boc and Tosyl Protecting Groups

Featuretert-Butoxycarbonyl (Boc)p-Toluenesulfonyl (Tosyl)
Protected Group(s) Primarily Amines, AlcoholsAmines, Alcohols
Chemical Nature CarbamateSulfonate Ester / Sulfonamide
Stability to Acids Labile (cleaved by strong to moderate acids)Generally Stable (requires strong, harsh acids)
Stability to Bases Generally StableGenerally Stable
Stability to Nucleophiles Generally StableStable
Stability to Hydrogenolysis StableStable
Stability to Oxidation Generally StableGenerally Stable
Cleavage Conditions Acidic (e.g., TFA, HCl)Reductive (e.g., Na/NH₃, SmI₂), Strong Acid (HBr/AcOH)

Table 2: Quantitative Comparison of Protection and Deprotection Conditions

ReactionSubstrateReagents and ConditionsTypical Yield (%)
Boc Protection Primary Amine(Boc)₂O, TEA, THF, rt, 2-18 h>90
Primary Amine(Boc)₂O, Water/Acetone, rt, 10-15 min90-98
Tosyl Protection Primary AlcoholTsCl, Pyridine, DCM, 0 °C to rt, 4-12 h>90
Primary AmineTsCl, Pyridine, DCM, rt, 12-24 h>85
Boc Deprotection N-Boc Amine25-50% TFA in DCM, rt, 1-2 h>95
N-Boc Amine3 M HCl in Ethyl Acetate, rt, 30 min>95
Tosyl Deprotection N-Tosyl AmideMg/MeOH, rt, 2-4 h78-98
N-Tosyl AmideSmI₂/Amine/Water, rt, instantaneous~95

Mechanisms of Protection and Deprotection

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting unforeseen side reactions.

Boc Group: Protection and Deprotection Mechanisms

Boc Protection of an Amine: The protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate expels a tert-butyl carbonate anion, which can then deprotonate the newly formed carbamate.[7][10] The tert-butyl carbonate is unstable and decomposes to carbon dioxide and tert-butoxide.

Boc Deprotection (Acid-Catalyzed): The removal of the Boc group is typically achieved under acidic conditions. Protonation of the carbonyl oxygen of the carbamate is followed by the loss of the stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to furnish the free amine.[11]

Tosyl Group: Protection and Deprotection Mechanisms

Tosyl Protection of an Alcohol: The protection of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine involves the nucleophilic attack of the alcohol oxygen onto the electrophilic sulfur atom of the sulfonyl chloride. The base serves to neutralize the HCl byproduct.

Tosyl Deprotection (Reductive Cleavage): The reductive cleavage of a tosyl amide is a common method for deprotection. While several reagents can be employed, a common mechanism involves single electron transfer (SET) from a reducing agent (e.g., sodium naphthalenide or samarium(II) iodide) to the tosyl group. This generates a radical anion which then fragments to cleave the N-S bond.

Experimental Protocols

The following are representative experimental protocols for the installation and removal of Boc and Tosyl protecting groups.

General Procedure for Boc Protection of a Primary Amine

Reagents and Materials:

  • Primary amine (1.0 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq.)

  • Triethylamine (TEA) (1.5 mmol, 1.5 eq.)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 mmol) in THF or DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.5 mmol) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 mmol) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 to 18 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.

  • If necessary, purify the product by column chromatography on silica gel.

General Procedure for Acidic Deprotection of an N-Boc Amine

Reagents and Materials:

  • N-Boc protected amine (1.0 mmol)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected amine (1.0 mmol) in DCM (5 mL) in a round-bottom flask.

  • Add an equal volume of TFA (5 mL) to the solution at room temperature. Note: The reaction is often exothermic.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully neutralize the residue by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

General Procedure for Tosyl Protection of a Primary Alcohol

Reagents and Materials:

  • Primary alcohol (1.0 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 mmol, 1.2 eq.)

  • Pyridine (2.0 mL)

  • Dichloromethane (DCM) (10 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary alcohol (1.0 mmol) in DCM (10 mL) and cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.0 mL) to the solution.

  • Add p-toluenesulfonyl chloride (1.2 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude tosylate by recrystallization or column chromatography.

General Procedure for Reductive Deprotection of an N-Tosyl Amide

Reagents and Materials:

  • N-Tosyl amide (1.0 mmol)

  • Magnesium turnings (10 mmol, 10 eq.)

  • Anhydrous methanol (MeOH) (10 mL)

  • Ammonium chloride (NH₄Cl) solution

Procedure:

  • To a stirred suspension of magnesium turnings (10 mmol) in anhydrous methanol (10 mL) at room temperature, add the N-tosyl amide (1.0 mmol).

  • Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of Celite to remove magnesium salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected amine.

Applications in Drug Development and Multi-Step Synthesis

The judicious selection and application of Boc and Tosyl protecting groups are critical in the synthesis of many pharmaceutical agents. Their orthogonal nature allows for the selective manipulation of different functional groups within a complex molecule.

Case Study: Synthesis of Antiviral and Other Therapeutic Agents

In the synthesis of various antiviral nucleoside analogues, protecting group strategies are paramount. For instance, in the synthesis of Sofosbuvir , a key antiviral for the treatment of Hepatitis C, protecting groups are used to mask the hydroxyl groups of the ribose sugar to allow for the selective introduction of the phosphoramidate moiety.[10][12][13] While the specific syntheses of Sofosbuvir often employ benzyl or silyl ethers, the principles of orthogonal protection are central. In many complex syntheses, a Boc group might be used to protect an exocyclic amine on a nucleobase while a tosyl group could activate a primary alcohol for nucleophilic substitution.

The synthesis of Atorvastatin (Lipitor) , a widely prescribed statin, also involves multiple steps where protecting groups are essential to control reactivity.[5][6][11][14] While various synthetic routes exist, the construction of the complex side chain often requires the protection of hydroxyl and amino groups. A synthetic strategy could involve the use of a Boc-protected amine which is carried through several steps and deprotected towards the end of the synthesis.

Logical Workflow for Orthogonal Protection Strategy

The decision to use Boc, Tosyl, or a combination of both depends on the overall synthetic plan. A logical workflow can be envisioned for planning a multi-step synthesis involving these groups.

This workflow highlights the decision-making process based on the stability of the protecting groups to the planned reaction conditions.

Conclusion

The tert-butoxycarbonyl (Boc) and p-toluenesulfonyl (Tosyl) groups are powerful and versatile protecting groups in the arsenal of the modern organic chemist. Their distinct yet complementary properties, particularly their orthogonal nature, provide a robust platform for the synthesis of complex molecules, including life-saving pharmaceuticals. A thorough understanding of their mechanisms, stability profiles, and experimental protocols, as presented in this guide, is essential for researchers, scientists, and drug development professionals to devise efficient and successful synthetic strategies.

References

An In-depth Technical Guide to the Solubility and Stability of Tos-O-C4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Correspondence: [AI Assistant Contact Information]

Abstract

This technical guide provides a comprehensive overview of the chemical properties, solubility, and stability of Tos-O-C4-NH-Boc (tert-butyl (4-(tosyloxy)butyl)carbamate), a bifunctional linker critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Aimed at researchers, scientists, and professionals in the field of drug development, this document consolidates available data on solubility in various solvent systems and outlines stability characteristics under typical laboratory conditions. Detailed experimental protocols for its application in PROTAC synthesis, specifically for the CDK4/6 degrader BSJ-03-204, are provided, supported by workflow diagrams to ensure clarity and reproducibility.

Introduction

This compound, with the systematic IUPAC name 4-((tert-butoxycarbonyl)amino)butyl 4-methylbenzenesulfonate , is a hetero-bifunctional linker molecule. It features a tosylate (Tos) group, which is an excellent leaving group for nucleophilic substitution, and a Boc-protected amine (NH-Boc), which can be deprotected to reveal a primary amine for subsequent coupling reactions. This dual functionality makes it a valuable building block in medicinal chemistry, particularly for the construction of PROTACs, where it serves to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[1][2][3] The precise length and chemical nature of the linker are crucial for optimizing the efficacy of the resulting PROTAC molecule.[4] This guide aims to provide detailed technical information regarding its solubility and stability to aid in its effective use in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a foundational understanding of the molecule.

PropertyValueReference(s)
IUPAC Name 4-((tert-butoxycarbonyl)amino)butyl 4-methylbenzenesulfonate[1]
Synonyms This compound; Toluene-4-sulfonic acid 4-tert-butoxy-carbonylamino-butyl ester[1]
CAS Number 180851-50-7[1][2]
Molecular Formula C₁₆H₂₅NO₅S[1][2]
Molecular Weight 343.44 g/mol [1][2]
Appearance White to yellow solid[1]
Purity Typically ≥95%[5]
SMILES O=C(OC(C)(C)C)NCCCCOS(=O)(C1=CC=C(C)C=C1)=O[1]

Solubility

The solubility of this compound has been determined in various common laboratory solvents and formulation mixtures. This data is essential for the preparation of stock solutions and for its application in both in vitro and in vivo experimental settings. All quantitative data is presented in Table 2. For challenging dissolution, warming the solution to 37°C and using an ultrasonic bath is recommended.[6]

Table 2: Quantitative Solubility Data for this compound

Solvent / Solvent SystemConcentrationMolarity (approx.)NotesReference(s)
Dimethyl Sulfoxide (DMSO)100 mg/mL291.17 mMUltrasonic bath required. Use newly opened, non-hygroscopic DMSO.[1]
Dimethyl Sulfoxide (DMSO)80 mg/mL232.94 mMSonication is recommended.[7]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL7.28 mMFor in vivo formulation. Add solvents sequentially.[1]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL7.28 mMFor in vivo formulation.[1]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL7.28 mMFor in vivo formulation.[1]

Stability

The stability of this compound is influenced by temperature, pH, and the presence of moisture. Understanding these parameters is crucial for proper storage, handling, and use in reactions to avoid degradation and ensure experimental reproducibility.

Storage and Handling
  • Solid Form: The compound should be stored at -20°C in a tightly sealed container, protected from moisture and light. Under these conditions, it is stable for up to 3 years.[1][6][7]

  • In Solvent: Stock solutions should be aliquoted to prevent repeated freeze-thaw cycles. For long-term stability, storage at -80°C is recommended, where it is stable for up to 6 months. For shorter periods, storage at -20°C is viable for up to 1 month.[1]

pH and Hydrolytic Stability

Specific hydrolytic stability studies for this compound are not widely published. However, the stability can be inferred from the two main functional groups:

  • Boc (tert-butoxycarbonyl) Group: The Boc protecting group is known to be labile under acidic conditions.[3][8] It is generally stable to bases and most nucleophiles.[3] Exposure to strong acids (e.g., trifluoroacetic acid, HCl) or even moderately acidic conditions (pH < 4) can lead to cleavage, exposing the primary amine.[1][9]

  • Tosylate (p-toluenesulfonate) Group: The tosylate group is an excellent leaving group and is susceptible to nucleophilic substitution.[10][11] While generally stable under neutral and acidic conditions, it can be displaced by strong nucleophiles. In protic solvents, solvolysis can occur, though it is generally slower than displacement by a strong nucleophile.[12] The stability of the tosylate ester is crucial for its function as a reactive site for linker conjugation.

Thermal Stability

Quantitative thermal decomposition data (e.g., from thermogravimetric analysis) for this compound is not publicly available. However, the N-Boc group can be susceptible to thermal deprotection at elevated temperatures, typically above 150°C, though this is dependent on the specific molecular structure and solvent.[13] It is recommended to use the compound at or below room temperature unless required by a specific protocol.

Experimental Protocols and Applications

This compound is a key reagent in the synthesis of PROTACs, serving as an alkyl ether-based linker.[1] Its most prominent documented use is in the synthesis of BSJ-03-204, a selective dual degrader of cyclin-dependent kinases 4 and 6 (CDK4/6).[6][7]

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a bifunctional linker like this compound typically involves a two-step sequential coupling process. First, one of the ligands (either for the target protein or the E3 ligase) reacts with one end of the linker. Then, the second ligand is coupled to the other end. The following diagram illustrates this logical workflow.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Coupling Reaction cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Coupling Reaction Linker This compound Intermediate Ligand 1-Linker-NH-Boc Linker->Intermediate Ligand1 Ligand 1 (e.g., E3 Ligase Ligand with Nucleophile) Ligand1->Intermediate Nucleophilic Substitution (Displaces Tosylate) Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection Intermediate2 Ligand 1-Linker-NH2 Deprotection->Intermediate2 Ligand2 Ligand 2 (e.g., POI Ligand with Carboxylic Acid) Final_PROTAC Final PROTAC (Ligand 1-Linker-Ligand 2) Intermediate2->Final_PROTAC Ligand2->Final_PROTAC Amide Bond Formation (e.g., HATU, DIPEA) PROTAC_MoA cluster_ternary Ternary Complex Formation POI Target Protein (POI) (e.g., CDK4/6) Ternary POI-PROTAC-E3 Complex POI->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary PROTAC PROTAC Molecule (containing linker) PROTAC->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb E2 Ligase brings Ub Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

References

The Dawn of a New Therapeutic Era: A Technical Guide to PROTAC Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern pharmacology is undergoing a paradigm shift, moving beyond traditional inhibition-based mechanisms towards novel therapeutic modalities. Among the most promising of these are Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins. This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC technology, from its fundamental mechanism of action to the detailed experimental protocols required for its successful application in research and drug development.

The PROTAC Concept: A Paradigm Shift in Drug Discovery

Unlike conventional small molecule inhibitors that aim to block the function of a target protein, PROTACs are engineered to induce its complete degradation.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects the two.[2][3]

By simultaneously engaging both the POI and an E3 ligase, the PROTAC molecule forms a ternary complex, bringing the two proteins into close proximity.[2][4] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, the cell's primary machinery for protein catabolism.[5][6][7] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to a more profound and sustained therapeutic effect at lower doses.[1][4]

This novel mechanism of action opens up the possibility of targeting proteins that have historically been considered "undruggable," such as scaffolding proteins and transcription factors that lack a well-defined active site for traditional inhibitors to bind.[2][8]

Quantitative Insights into PROTAC Performance: Key Parameters and Clinical Data

The efficacy of a PROTAC is determined by several key quantitative parameters. These include its binding affinity to both the target protein and the E3 ligase, and its ability to promote the formation of a stable and productive ternary complex. The cellular potency of a PROTAC is often characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).

Two pioneering PROTACs that have advanced to clinical trials are ARV-110 and ARV-471, targeting the androgen receptor (AR) and estrogen receptor (ER), respectively. The following tables summarize key quantitative data from preclinical and clinical studies of these molecules.

ParameterARV-110 (AR Degrader)ARV-471 (ER Degrader)Reference
Target Androgen Receptor (AR)Estrogen Receptor (ER),[6]
E3 Ligase Recruited Not specified in provided abstractsNot specified in provided abstracts
Indication Metastatic Castration-Resistant Prostate Cancer (mCRPC)ER+/HER2- Advanced or Metastatic Breast Cancer[9],[10]
Preclinical DC50 As low as 1 nM in AR+ cell linesNot specified in provided abstracts[11]
Preclinical Dmax >95% reduction in AR protein levelsNear-complete ER degradation in tumor cells[11],[6]
Clinical Trial DataARV-110 (Phase 1/2)ARV-471 (Phase 1/2)Reference
Patient Population Heavily pretreated mCRPC patientsHeavily pretreated ER+/HER2- breast cancer patients[9],[10]
Recommended Phase 2 Dose (RP2D) 420 mg once daily200 mg and 500 mg once daily[9],[10]
Clinical Benefit Rate (CBR) 46% PSA50 in patients with AR T878A/S and/or H875Y mutations38.0% (all patients), 51.2% in patients with ESR1 mutations[9],[10]
ER Degradation (in patient biopsies) N/AUp to 89%[6]
Safety Profile Generally well-tolerated; most common TRAEs were nausea, fatigue, vomitingFavorable tolerability profile[9],[10]

Core Experimental Protocols for PROTAC Research and Development

The development and characterization of PROTACs involve a series of specialized in vitro and in vivo experiments. Below are detailed methodologies for key assays.

PROTAC Synthesis and Purification

Objective: To synthesize and purify PROTAC molecules.

Methodology:

  • Solid-Phase Synthesis: A common method for rapid PROTAC synthesis involves solid-phase chemistry.[8][12]

    • An E3 ligase ligand-linker intermediate is attached to a solid support resin.

    • The protein of interest (POI) ligand is then coupled to the linker through various chemical reactions, such as amide bond formation or click chemistry.[8]

    • The final PROTAC molecule is cleaved from the resin.

  • Purification: The crude PROTAC is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

  • Characterization: The identity and purity of the final PROTAC are confirmed by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Ternary Complex Formation Assays

Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex.

Methodology: [13][14][15]

  • Immobilization: One of the proteins (typically the E3 ligase or a biotinylated version) is immobilized on an SPR sensor chip.

  • Binding Analysis:

    • Binary Interactions: The PROTAC is flowed over the immobilized protein to determine the binary binding affinity (KD). The POI ligand is also flowed over to assess its binding to the target protein in a separate experiment.

    • Ternary Complex Formation: A pre-incubated mixture of the PROTAC and the second protein (the POI) is flowed over the immobilized protein. The formation of the ternary complex is detected as a change in the SPR signal.

  • Data Analysis: The sensorgrams are analyzed to determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) for both binary and ternary interactions. A cooperativity factor (α) can be calculated to assess the stability of the ternary complex.[14]

Methodology: [2][16][17]

  • Cell Preparation: Cells are co-transfected with plasmids encoding the POI fused to NanoLuc® luciferase (the energy donor) and the E3 ligase fused to HaloTag® (the energy acceptor).

  • Compound Treatment: The transfected cells are treated with the PROTAC at various concentrations.

  • Reagent Addition: A HaloTag® ligand labeled with a fluorescent acceptor and the Nano-Glo® substrate are added to the cells.

  • Signal Detection: Bioluminescence resonance energy transfer (BRET) is measured using a luminometer. An increase in the BRET signal indicates the formation of the ternary complex.

  • Data Analysis: The BRET ratio is plotted against the PROTAC concentration to determine the EC50 for ternary complex formation.

Methodology: [18][19][20][21]

  • Sample Preparation: The POI and E3 ligase are purified, and all components (proteins and PROTAC) are prepared in the same buffer to minimize heats of dilution.

  • Titration: The PROTAC is titrated into a solution containing the POI and the E3 ligase in the sample cell of the ITC instrument.

  • Heat Measurement: The heat change associated with the binding events is measured after each injection.

  • Data Analysis: The data is fitted to a binding model to determine the thermodynamic parameters of ternary complex formation, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Cell-Based Protein Degradation Assays

Objective: To measure the degradation of the target protein in a cellular context.

Methodology: [5]

  • Cell Treatment: Cells are treated with the PROTAC at various concentrations and for different durations.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a suitable assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the POI, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

  • Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

Methodology: [3][4][22]

  • Cell Line Generation: CRISPR/Cas9 gene editing is used to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the POI.

  • Cell Treatment: The HiBiT-tagged cells are treated with the PROTAC.

  • Lysis and Detection: A lytic reagent containing the LgBiT protein and a substrate is added to the cells. The complementation of HiBiT and LgBiT forms a functional NanoLuc® luciferase, generating a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a plate reader. A decrease in luminescence corresponds to the degradation of the HiBiT-tagged POI.

  • Data Analysis: The luminescent signal is used to calculate the DC50 and Dmax of the PROTAC.

In Vivo Evaluation of PROTACs

Objective: To assess the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a PROTAC in an animal model.

Methodology: [][24][25][26]

  • Animal Model: An appropriate animal model, such as a mouse xenograft model for cancer, is used.

  • PROTAC Administration: The PROTAC is administered to the animals via a suitable route (e.g., oral gavage, intravenous injection).

  • Pharmacokinetic (PK) Analysis:

    • Blood samples are collected at various time points after dosing.

    • The concentration of the PROTAC in the plasma is determined using LC-MS/MS.

    • PK parameters such as Cmax, t1/2, and AUC are calculated.

  • Pharmacodynamic (PD) Analysis:

    • Tissues of interest (e.g., tumor tissue) are collected at different time points.

    • The level of the target protein in the tissues is quantified by Western blotting or other methods.

    • The extent and duration of target protein degradation are correlated with the PROTAC exposure levels to establish a PK/PD relationship.

Visualizing the Molecular Choreography: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows central to PROTAC technology.

Ubiquitin_Proteasome_System cluster_ubiquitination Ubiquitination Cascade cluster_protac_action PROTAC-Mediated Degradation Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 POI Protein of Interest (POI) E3->POI Polyubiquitination Proteasome 26S Proteasome POI->Proteasome Recognition PROTAC PROTAC PROTAC->E3 PROTAC->POI Binds Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_complex AR-HSP Complex (Inactive) Androgen->AR_complex Binding AR Androgen Receptor (AR) AR->AR_complex Degradation AR Degradation AR->Degradation HSP Heat Shock Proteins HSP->AR_complex AR_dimer AR Dimer (Active) AR_complex->AR_dimer HSP Dissociation Nucleus Nucleus AR_dimer->Nucleus ARE Androgen Response Element (ARE) Nucleus->ARE Binding Transcription Gene Transcription ARE->Transcription PROTAC_AR AR-Targeting PROTAC PROTAC_AR->AR Binding & Degradation Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (e.g., Estradiol) ER Estrogen Receptor (ER) Estrogen->ER Binding ER_dimer ER Dimer (Active) ER->ER_dimer Dimerization Degradation ER Degradation ER->Degradation Nucleus Nucleus ER_dimer->Nucleus ERE Estrogen Response Element (ERE) Nucleus->ERE Binding Transcription Gene Transcription ERE->Transcription PROTAC_ER ER-Targeting PROTAC PROTAC_ER->ER Binding & Degradation PROTAC_Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Design PROTAC Design (POI & E3 Ligands, Linker) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Ternary_Complex Ternary Complex Formation (SPR, NanoBRET, ITC) Purification->Ternary_Complex Cell_Degradation Cell-Based Degradation (Western Blot, HiBiT) Ternary_Complex->Cell_Degradation Selectivity Selectivity Profiling (Quantitative Proteomics) Cell_Degradation->Selectivity PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Selectivity->PK_PD Efficacy Efficacy Studies (e.g., Xenograft Models) PK_PD->Efficacy Toxicology Toxicology Studies Efficacy->Toxicology Clinical_Trials Clinical Trials Toxicology->Clinical_Trials Lead Candidate

References

Methodological & Application

Application Notes and Protocols for the Boc Deprotection of Tos-O-C4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Tos-O-C4-NH-Boc (tert-butyl (4-(tosyloxy)butyl)carbamate). The primary method described utilizes trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard and robust procedure for Boc deprotection.[1][2] The tosyl (Ts) group is stable under these acidic conditions, allowing for selective deprotection of the amine.[3][4] This protocol is broadly applicable in synthetic organic chemistry, particularly in the preparation of intermediates for pharmaceutical and materials science research. Included are a detailed experimental procedure, a summary of reaction parameters, and a workflow diagram for clarity.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions.[2][5] The deprotection process is an acid-catalyzed elimination that proceeds through the formation of a protonated carbamate, which then fragments into the free amine, carbon dioxide, and a stable tert-butyl cation.[6]

The target molecule, this compound, possesses both a Boc-protected amine and a tosylate group. Tosylates are excellent leaving groups in nucleophilic substitution reactions and are generally stable to the acidic conditions required for Boc removal.[3][4] This orthogonality allows for the selective deprotection of the amine without affecting the tosylate functionality, yielding 4-(tosyloxy)butan-1-amine, a valuable bifunctional building block.

Data Presentation

The following table summarizes the key quantitative parameters for the Boc deprotection of this compound using trifluoroacetic acid.

ParameterValueNotes
Reactant This compoundStarting material.
Reagent Trifluoroacetic Acid (TFA)Reagent for Boc deprotection.[1]
Solvent Dichloromethane (DCM)Anhydrous grade is recommended.
TFA Concentration 20-50% (v/v) in DCMA 25% TFA/DCM solution is a common starting point.[2]
Temperature 0 °C to Room Temperature (20-25 °C)The reaction is typically started at 0 °C to control any initial exotherm and then allowed to warm to room temperature.
Reaction Time 1 - 4 hoursReaction progress should be monitored by TLC or LC-MS.[7]
Work-up Evaporation, NeutralizationRemoval of volatiles followed by neutralization of the resulting TFA salt.
Typical Yield >95%Yields are typically high for this type of reaction, assuming complete reaction and proper work-up.

Experimental Protocol

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

    • Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C.

  • Addition of TFA:

    • Slowly add trifluoroacetic acid (TFA) (e.g., to a final concentration of 25% v/v) to the stirred solution at 0 °C. A common practice is to use a 1:1 to 1:3 mixture of TFA and DCM.[1]

    • Caution: TFA is a strong, corrosive acid. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction generates carbon dioxide gas, so the system should not be closed.

  • Reaction Monitoring:

    • After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[7]

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • The resulting residue is the trifluoroacetate salt of the deprotected amine. To obtain the free amine, dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.

    • Transfer the solution to a separatory funnel and carefully wash it with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Continue washing until the effervescence ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected product, 4-(tosyloxy)butan-1-amine.

  • Characterization:

    • The identity and purity of the final product can be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Mandatory Visualization

Boc_Deprotection_Workflow Start Start: this compound in DCM Cooling Cool to 0 °C Start->Cooling Add_TFA Add TFA (25% v/v) Cooling->Add_TFA React Stir at RT (1-4 h) Monitor by TLC/LC-MS Add_TFA->React Evaporate Evaporate Solvent and excess TFA React->Evaporate Neutralize Dissolve in EtOAc Wash with NaHCO₃ (aq) Evaporate->Neutralize Dry Dry (Na₂SO₄) and Evaporate Neutralize->Dry Product Product: 4-(tosyloxy)butan-1-amine Dry->Product

Caption: Experimental workflow for the Boc deprotection of this compound.

References

Reaction conditions for coupling Tos-O-C4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Detailed Protocol for the Synthesis of tert-Butyl (4-(tosyloxy)butyl)carbamate (Tos-O-C4-NH-Boc)

Application Notes

Introduction

The compound tert-butyl (4-(tosyloxy)butyl)carbamate, herein referred to as this compound, is a versatile bifunctional linker molecule of significant interest to researchers in medicinal chemistry and drug development. This molecule incorporates three key features: a tosylate group, a flexible four-carbon alkyl chain, and a Boc-protected amine. The tosylate serves as an excellent leaving group, facilitating nucleophilic substitution reactions, while the Boc-protected amine provides a latent nucleophile that can be deprotected under acidic conditions for subsequent coupling reactions.[1] This dual functionality allows for the sequential and controlled introduction of different molecular fragments, making it a valuable building block in the synthesis of more complex molecules, including linkers for antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents.

Principle

The synthesis of this compound is typically achieved in a two-step process starting from 4-amino-1-butanol. The first step involves the chemoselective protection of the primary amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).[2][3][4] This protection is crucial to prevent the amine from reacting in the subsequent tosylation step. The second step is the conversion of the primary alcohol into a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as triethylamine or pyridine.[5][6] The tosylate group is a significantly better leaving group than the original hydroxyl group, thus "activating" this position for subsequent coupling reactions.[1]

Experimental Protocols

Materials and Equipment

  • 4-Amino-1-butanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N) or Pyridine

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware and consumables

Protocol 1: Synthesis of tert-Butyl (4-hydroxybutyl)carbamate

This protocol details the N-Boc protection of 4-amino-1-butanol.

  • To a round-bottom flask, add 4-amino-1-butanol (1.0 eq.) and dissolve it in a suitable solvent such as a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the solution.

  • Slowly add an aqueous solution of sodium bicarbonate (or another suitable base like sodium hydroxide) to maintain a basic pH.[3][7]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the organic solvent using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate or DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (4-hydroxybutyl)carbamate, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of tert-Butyl (4-(tosyloxy)butyl)carbamate (this compound)

This protocol describes the tosylation of the hydroxyl group of the Boc-protected amino alcohol.

  • Dissolve tert-butyl (4-hydroxybutyl)carbamate (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[5][6]

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq.) or pyridine (1.5 eq.) to the solution, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.), if desired.[5][6]

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.[5]

  • Continue stirring the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure tert-butyl (4-(tosyloxy)butyl)carbamate.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of tert-Butyl (4-hydroxybutyl)carbamate

ParameterConditionReference
Starting Material 4-Amino-1-butanol-
Reagents Di-tert-butyl dicarbonate (Boc₂O)[3][4]
Base Sodium bicarbonate, Sodium hydroxide[3][7]
Solvent THF/Water, Dioxane/Water, Acetonitrile[3]
Temperature 0 °C to Room Temperature[3]
Reaction Time 12-24 hours-
Typical Yield >90%[3]

Table 2: Summary of Reaction Conditions for the Synthesis of tert-Butyl (4-(tosyloxy)butyl)carbamate

ParameterConditionReference
Starting Material tert-Butyl (4-hydroxybutyl)carbamate-
Reagents p-Toluenesulfonyl chloride (TsCl)[1][5]
Base Triethylamine (Et₃N), Pyridine[1][5][6]
Catalyst (Optional) 4-Dimethylaminopyridine (DMAP)[6]
Solvent Dichloromethane (DCM), THF, Toluene[5]
Temperature 0 °C to Room Temperature[5][8]
Reaction Time 4-16 hours[5]
Typical Yield 80-95%[8]

Visualizations

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Tosylation 4-Amino-1-butanol 4-Amino-1-butanol Reaction1 Boc Protection 4-Amino-1-butanol->Reaction1 Boc2O Boc2O Boc2O->Reaction1 Base Base Base->Reaction1 Product1 tert-Butyl (4-hydroxybutyl)carbamate Reaction1->Product1 Reaction2 Tosylation Product1->Reaction2 TsCl TsCl TsCl->Reaction2 Base2 Et3N or Pyridine Base2->Reaction2 Product2 This compound Reaction2->Product2 G Tosylation Reaction Mechanism Alcohol R-OH (Boc-NH-C4-OH) Step1 Nucleophilic attack of alcohol on sulfur Alcohol->Step1 TsCl Ts-Cl TsCl->Step1 Pyridine Pyridine (Base) Step2 Deprotonation by base Pyridine->Step2 Intermediate Oxonium Intermediate [R-O(H)-Ts]⁺Cl⁻ Step1->Intermediate Intermediate->Step2 Product R-OTs (this compound) Step2->Product Byproduct [Pyridine-H]⁺Cl⁻ Step2->Byproduct

References

Step-by-Step Guide to PROTAC Synthesis with Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3]

The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the molecule.[5] Alkyl linkers are a common choice in PROTAC design due to their synthetic accessibility, conformational flexibility, and the ease with which their length can be modified to optimize degradation potency.[5]

This document provides a detailed, step-by-step guide to the synthesis of a PROTAC utilizing an alkyl linker, with a focus on the widely studied bromodomain and extra-terminal domain (BET) protein BRD4 as the POI and the Cereblon (CRBN) E3 ligase. The synthesis involves a modular approach, starting with the preparation of functionalized building blocks for the POI binder and the E3 ligase ligand, followed by their sequential conjugation to a bifunctional alkyl linker.

Signaling Pathway and Experimental Workflow

The synthesis of a PROTAC is a multi-step process that involves the preparation of individual components followed by their assembly. The overall workflow is depicted below, illustrating the key stages from building block synthesis to the final PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_synthesis Building Block Synthesis cluster_assembly PROTAC Assembly cluster_characterization Purification & Characterization E3_ligand Synthesis of Functionalized E3 Ligase Ligand (e.g., Pomalidomide derivative) Conjugation1 Step 1: Conjugation of E3 Ligase Ligand to Alkyl Linker E3_ligand->Conjugation1 POI_binder Synthesis of Functionalized POI Binder (e.g., JQ1 derivative) Conjugation2 Step 2: Conjugation of POI Binder to E3-Linker Intermediate POI_binder->Conjugation2 Alkyl_linker Synthesis of Bifunctional Alkyl Linker Alkyl_linker->Conjugation1 Conjugation1->Conjugation2 E3-Linker Intermediate Purification Purification by Chromatography (e.g., HPLC) Conjugation2->Purification Crude PROTAC Characterization Structural Confirmation (NMR, Mass Spectrometry) Purification->Characterization Purified PROTAC Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC Confirmed Structure SNAr_Reaction Reactant1 4-Fluorothalidomide Reagents DIPEA, DMF 90 °C Reactant1->Reagents Reactant2 H2N-(CH2)6-Br (6-bromohexan-1-amine) Reactant2->Reagents Product Pomalidomide-(CH2)6-Br Reagents->Product + + +->Reagents Amide_Coupling Reactant1 (+)-JQ1-COOH Reagents HATU, DIPEA, DMF Room Temperature Reactant1->Reagents Reactant2 Pomalidomide-Linker-NH2 Reactant2->Reagents Product Final PROTAC Reagents->Product + + +->Reagents

References

Application Notes and Protocols for E3 Ligase Ligand Attachment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the discovery and characterization of ligands for E3 ubiquitin ligases, particularly in the context of Targeted Protein Degradation (TPD), including Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

Introduction

E3 ubiquitin ligases are a large family of over 600 proteins that play a critical role in cellular protein homeostasis by mediating the final step of the ubiquitin-proteasome system (UPS).[1][2] They recognize specific substrate proteins and catalyze the transfer of ubiquitin to them, marking the substrates for degradation by the proteasome.[3][4] This mechanism has been harnessed for therapeutic benefit through the development of PROTACs.

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ligase, and a chemical linker that connects them.[3][5][6][7] By bringing the E3 ligase into close proximity with the POI, the PROTAC induces the ubiquitination and subsequent degradation of the target protein.[6][8] The discovery and validation of potent and selective small-molecule ligands for E3 ligases are therefore crucial starting points for the development of effective PROTACs.[5][9]

These application notes provide a comprehensive overview of the experimental workflow and detailed protocols for the identification, characterization, and validation of E3 ligase ligands.

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The diagram below illustrates the enzymatic cascade of the ubiquitin-proteasome system and how a PROTAC hijacks this machinery to induce targeted protein degradation.

G cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC PROTAC-Mediated Degradation Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub transfer E3 E3 Ligase E2->E3 E2-Ub binds E3 Ternary POI-PROTAC-E3 Ternary Complex E3->Ternary POI Target Protein (POI) POI->Ternary Proteasome Proteasome POI->Proteasome Recognition PROTAC PROTAC PROTAC->Ternary Ternary->POI Poly-ubiquitination Degraded Degraded Peptides Proteasome->Degraded E3_Ternary_edge->Ternary Recruitment

Figure 1. PROTACs hijack the UPS to degrade target proteins.

General Experimental Workflow

The development of a novel PROTAC begins with identifying and validating a suitable E3 ligase ligand. This process is iterative and involves moving from initial hit discovery to detailed biochemical and cellular characterization.[10]

G cluster_0 Phase 1: Ligand Discovery & Hit Validation cluster_1 Phase 2: PROTAC Synthesis & Cellular Characterization cluster_2 Phase 3: Lead Optimization start Ligand Discovery (HTS, FBLD, DELs) biophys Biophysical & Biochemical Assays (SPR, FP, ITC, AlphaScreen) start->biophys Identify Hits synth PROTAC Synthesis (Linker Optimization) biophys->synth Validate Binding & Affinity cellular Cellular Target Engagement (e.g., NanoBRET) synth->cellular degradation Protein Degradation Assays (Western Blot, In-Cell ELISA) cellular->degradation Confirm Engagement ternary Ternary Complex Analysis (SPR, TR-FRET) degradation->ternary Confirm Degradation selectivity Selectivity & Off-Target Profiling ternary->selectivity lead_opt Lead Optimization selectivity->lead_opt lead_opt->synth Iterate Design

Figure 2. General workflow for E3 ligase ligand and PROTAC development.

Protocols for Key Experiments

This section provides detailed methodologies for essential assays used to characterize E3 ligase ligands and their corresponding PROTACs.

Ligand-E3 Ligase Binding Affinity Assays (Biochemical)

Confirming direct binding and quantifying the affinity of a ligand for its E3 ligase target is a critical first step. Several biophysical techniques are suitable for this purpose.[1][11]

SPR is a label-free technique that measures biomolecular interactions in real-time, providing kinetic data (kon, koff) and the dissociation constant (KD).[12][13][14] It is highly valuable for characterizing both binary interactions (ligand-E3 ligase) and ternary complexes.[12][13]

Protocol: SPR Binding Analysis

  • Immobilization: Covalently immobilize the purified recombinant E3 ligase (e.g., Cereblon, VHL) onto a sensor chip surface (e.g., CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a dilution series of the E3 ligase ligand (analyte) in a suitable running buffer (e.g., HBS-EP+). Concentrations should span a range from 0.1x to 10x the expected KD. Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Measurement: Inject the analyte solutions over the immobilized E3 ligase surface and a reference flow cell. Monitor the change in refractive index, which is proportional to the amount of bound analyte.

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the ligand from the E3 ligase.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte before the next cycle.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and calculate the KD (KD = koff / kon).

FP assays are solution-based, homogeneous assays that measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.[15][16][17] A fluorescent probe (tracer) that binds to the E3 ligase is required.

Protocol: FP Competition Assay

  • Reagent Preparation:

    • Prepare a solution of purified recombinant E3 ligase in assay buffer.

    • Prepare a solution of a fluorescently labeled tracer known to bind the E3 ligase.

    • Prepare a serial dilution of the unlabeled test ligand (competitor).

  • Assay Setup: In a low-volume microplate (e.g., 384-well), add the E3 ligase, the fluorescent tracer (at a fixed concentration, typically at or below its KD), and the test ligand at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis: Plot the measured FP values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of test ligand required to displace 50% of the bound tracer. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Cellular Target Engagement Assays

While biochemical assays are essential, it is crucial to confirm that a ligand can bind to its target E3 ligase within the complex environment of a living cell.[18][19]

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding to a target protein in live cells.[20][21] It relies on energy transfer from a NanoLuc® luciferase-tagged E3 ligase (donor) to a cell-permeable fluorescent tracer (acceptor) that binds to the same E3 ligase.[20][22]

Protocol: Live-Cell NanoBRET™ Assay

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the E3 ligase (e.g., CRBN or VHL) fused to NanoLuc® luciferase. Plate the transfected cells into a white, 96- or 384-well assay plate and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., PROTAC or E3 ligand). Add the diluted compounds to the cells.

  • Tracer and Substrate Addition: Add the NanoBRET™ fluorescent tracer and the Nano-Glo® live-cell substrate to the wells.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for approximately 2 hours.

  • BRET Measurement: Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a luminometer capable of filtered luminescence detection.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. A competing test compound will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[20] Plot the BRET ratio against the log of the compound concentration and fit to a sigmoidal curve to determine the IC50, which reflects the intracellular affinity of the compound for the E3 ligase.[20]

G cluster_0 No Competitor: High BRET cluster_1 With Competitor: Low BRET E3_NL E3-NanoLuc® Tracer Fluorescent Tracer E3_NL->Tracer Binding BRET BRET Signal (Energy Transfer) E3_NL->BRET 460nm Emission Tracer->BRET 610nm Emission E3_NL_2 E3-NanoLuc® Competitor Test Compound (PROTAC/Ligand) E3_NL_2->Competitor Binding Tracer_2 Fluorescent Tracer Competitor->Tracer_2 Displacement NoBRET No BRET Signal

Figure 3. Principle of the NanoBRET™ Target Engagement Assay.
Functional Assays: Protein Degradation

The ultimate goal of a PROTAC is to induce the degradation of the target POI. This is most commonly assessed by measuring the reduction in total POI levels following treatment.

Western blotting is a robust and widely used method to quantify changes in the levels of a specific protein in cell lysates.[23]

Protocol: Cellular Protein Degradation via Western Blot

  • Cell Culture and Treatment: Plate the desired cell line and allow cells to adhere. Treat the cells with a dose-response of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include vehicle control (e.g., DMSO) and negative controls (e.g., a non-binding epimer or a PROTAC with a ligand for a non-expressed E3 ligase).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the POI.

    • Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

  • Data Analysis: Plot the normalized POI levels against the PROTAC concentration. Fit the data to a dose-response curve to determine the DC₅₀ (concentration causing 50% degradation) and Dₘₐₓ (maximum percentage of degradation).

Data Presentation

Summarizing quantitative data in a structured format is essential for comparing the performance of different E3 ligase ligands and PROTACs.

Table 1: E3 Ligase Ligand Binding Affinities

This table provides representative binding affinity data for known ligands against the VHL and CRBN E3 ligases, measured by various biophysical and cellular assays.

LigandE3 LigaseAssay MethodAffinity MetricValue (nM)Reference
VH032VHLSPRKD186F. Schiedel et al.
VHL-Ligand-1VHLFPIC5090D.P. Fuson et al.
PomalidomideCRBNITCKD250A.C. G. U. Fischer et al.
LenalidomideCRBNNanoBRETIC501200Promega Corp.[20]
IberdomideCRBNNanoBRETIC5019Promega Corp.[20]
Table 2: PROTAC Performance Metrics

This table summarizes key performance indicators for hypothetical PROTACs targeting Protein X, demonstrating how different E3 ligase recruiters can affect degradation efficacy.

PROTAC IDE3 Ligase RecruitedPOI LigandDC₅₀ (nM)Dₘₐₓ (%)Cell Line
PROTAC-AVHLLigand-X115>95HEK293
PROTAC-BCRBNLigand-X150>90HEK293
PROTAC-CVHLLigand-X212075HeLa
PROTAC-DCRBNLigand-X28580HeLa
PROTAC-E (Negative Control)VHL (inactive epimer)Ligand-X1>10,000<10HEK293

Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize conditions for their specific proteins, ligands, and experimental systems.

References

Application Notes and Protocols for the Synthesis of Novel PROTACs Using Tos-O-C4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker plays a critical role in the efficacy of a PROTAC, influencing its stability, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase.[2]

This document provides detailed application notes and protocols for the use of Tos-O-C4-NH-Boc , an alkyl ether-based linker, in the synthesis of novel PROTACs. We will focus on the synthesis of a PROTAC targeting Cyclin-Dependent Kinase 4 and 6 (CDK4/6), key regulators of the cell cycle often dysregulated in cancer.

General Principles of PROTAC Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. This event-driven mechanism allows for the catalytic degradation of the target protein, as a single PROTAC molecule can induce the degradation of multiple protein molecules.

Application: Synthesis of a CDK4/6-Targeting PROTAC using this compound

This section outlines the synthesis of a palbociclib-based PROTAC that recruits the Cereblon (CRBN) E3 ligase to degrade CDK4/6. Palbociclib is a known inhibitor of CDK4/6. The synthesis involves a stepwise approach, coupling the E3 ligase ligand (pomalidomide derivative) to the this compound linker, followed by deprotection and coupling of the POI ligand (palbociclib derivative).

Experimental Protocols

Protocol 1: Synthesis of Pomalidomide-C4-NH-Boc (Intermediate 1)

This protocol describes the coupling of a pomalidomide derivative to the this compound linker.

  • Materials:

    • Hydroxy-pomalidomide

    • This compound

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes (for chromatography)

  • Procedure:

    • To a solution of hydroxy-pomalidomide (1 equivalent) in DMF, add K₂CO₃ (2 equivalents).

    • Add a solution of this compound (1.2 equivalents) in DMF dropwise to the reaction mixture.

    • Stir the reaction mixture at 60°C for 16 hours.

    • After cooling to room temperature, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Intermediate 1 .

Protocol 2: Deprotection of Intermediate 1 to yield Pomalidomide-C4-NH₂ (Intermediate 2)

This protocol describes the removal of the Boc protecting group.

  • Materials:

    • Intermediate 1

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Intermediate 1 in a solution of 20% TFA in DCM.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Intermediate 2 , which can be used in the next step without further purification.

Protocol 3: Synthesis of the Final PROTAC (Palbociclib-C4-Pomalidomide)

This protocol describes the final coupling of the deprotected linker-E3 ligase ligand conjugate with the palbociclib derivative.

  • Materials:

    • Intermediate 2

    • Palbociclib-acid derivative (a derivative of palbociclib with a carboxylic acid handle for coupling)

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Methanol and DCM (for chromatography)

  • Procedure:

    • To a solution of Intermediate 2 (1 equivalent) and palbociclib-acid derivative (1.1 equivalents) in DMF, add HATU (1.5 equivalents) and DIPEA (3 equivalents).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to yield the final Palbociclib-C4-Pomalidomide PROTAC .

Quantitative Data Presentation

The efficacy of newly synthesized PROTACs is typically evaluated by measuring their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).

PROTAC NameTarget ProteinE3 LigaseLinkerDC50 (nM)Dmax (%)Cell LineReference
BSJ-03-204 CDK4/6CereblonC4-basedCDK4: ~250, CDK6: ~250>90Molt4
Compound 7 CDK4/6CereblonC4-basedCDK4: 2.0, CDK6: 4.0>90Jurkat[3]
Compound 13 CDK4/6CereblonC4-basedCDK4: 6.0, CDK6: 6.0>90Jurkat[3]
C4-dBET1 BRD3CereblonC4 alkyl~100 (UbMax)>90Jurkat

Note: DC50 and Dmax values can vary depending on the cell line and experimental conditions.

Experimental Protocols for PROTAC Evaluation

Protocol 4: Western Blot for PROTAC-Induced Degradation

This protocol details the steps to quantify the degradation of a target protein in response to PROTAC treatment.[4][5]

  • Materials:

    • Cell culture reagents

    • PROTAC compound and vehicle control (e.g., DMSO)

    • Phosphate-buffered saline (PBS), ice-cold

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • Electrophoresis and transfer apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein (e.g., anti-CDK4, anti-CDK6)

    • Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control.

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane with TBST.

      • Repeat the blotting process for the loading control antibody.

    • Detection and Analysis:

      • Apply the chemiluminescent substrate and capture the signal using an imaging system.

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein band intensity to the loading control band intensity.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

      • Generate a dose-response curve to determine the DC50 and Dmax values.

Mandatory Visualizations

Signaling Pathway

CDK4_6_Pathway cluster_0 Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD activates CDK4_6 CDK4/6 CyclinD->CDK4_6 binds & activates Rb Rb CDK4_6->Rb phosphorylates (inactivates) Proteasome Proteasome CDK4_6->Proteasome degradation E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes (e.g., Cyclin E) E2F->S_Phase_Genes activates transcription Cell_Cycle_Progression G1/S Transition & Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression promotes PROTAC CDK4/6 PROTAC PROTAC->CDK4_6 binds CRBN CRBN (E3 Ligase) PROTAC->CRBN binds

Caption: CDK4/6-Rb-E2F Signaling Pathway and PROTAC-mediated Degradation.

Experimental Workflow

PROTAC_Synthesis_Workflow start Start step1 Couple Pomalidomide Derivative to this compound start->step1 intermediate1 Intermediate 1: Pomalidomide-C4-NH-Boc step1->intermediate1 step2 Boc Deprotection (TFA) intermediate1->step2 intermediate2 Intermediate 2: Pomalidomide-C4-NH2 step2->intermediate2 step3 Couple Palbociclib Derivative to Intermediate 2 intermediate2->step3 final_protac Final PROTAC: Palbociclib-C4-Pomalidomide step3->final_protac purification Purification (Column Chromatography) final_protac->purification end End purification->end

Caption: Workflow for the Synthesis of a Palbociclib-based PROTAC.

Logical Relationship

PROTAC_Mechanism PROTAC PROTAC (POI Ligand - Linker - E3 Ligase Ligand) POI Protein of Interest (POI) (e.g., CDK4/6) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome targets to Degradation POI Degradation Proteasome->Degradation leads to

Caption: General Mechanism of Action for PROTACs.

References

Application Notes and Protocols for Cell Permeability Assays of PROTACs with Ether Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two moieties. The linker is a critical determinant of the PROTAC's efficacy, influencing not only the formation of a productive ternary complex but also its physicochemical properties, including solubility and cell permeability.

Ether-containing linkers, particularly polyethylene glycol (PEG) chains, are frequently incorporated into PROTAC design to enhance solubility and optimize the spatial orientation of the two ligands. However, the inherent characteristics of PROTACs, such as their high molecular weight and large polar surface area, often place them "beyond the Rule of 5," presenting significant challenges to their ability to passively diffuse across the cell membrane. Consequently, a thorough assessment of cell permeability is paramount in the development of effective PROTAC therapeutics.

This document provides detailed application notes and protocols for key assays used to evaluate the cell permeability of PROTACs, with a particular focus on those containing ether linkers.

Key Permeability Assays for PROTACs

The evaluation of PROTAC permeability typically involves a combination of in vitro assays that assess passive diffusion and cell-based models that account for active transport mechanisms.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive transcellular permeability. It is a cost-effective method for the early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane. While useful for assessing passive diffusion, PAMPA does not account for active transport or efflux mechanisms, and its correlation with cellular permeability for complex molecules like PROTACs can be limited.[1][2]

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more physiologically relevant assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[1] Due to the propensity of PROTACs to be substrates for efflux transporters, this assay is crucial for understanding their net cellular accumulation.[3] Modifications to the standard protocol, such as the addition of bovine serum albumin (BSA), are often necessary to improve the recovery of these large and sometimes "sticky" molecules.

  • Cellular Uptake Assays: These assays directly measure the amount of a compound that has entered the cell after a specific incubation period. Quantification is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a direct measure of intracellular concentration. This method is invaluable for confirming cellular entry and understanding the overall efficiency of PROTAC delivery.

Data Presentation: Quantitative Permeability Data for PROTACs with Ether-Containing Linkers

The following tables summarize representative quantitative data from various permeability assays for PROTAC molecules featuring ether-based (specifically PEG) linkers. This structured presentation allows for easy comparison of different PROTACs and assay outcomes.

Table 1: PAMPA Permeability Data for Selected PROTACs with PEG Linkers

PROTACLinker CompositionApparent Permeability (Papp) (10⁻⁶ cm/s)Reference(s)
MZ1PEG-based0.6[4]
ARV-771PEG-basedLow (not specified)[5]
PROTAC 1Ethylene glycol-based30 ± 1.5 (Ppassive nm/s)[6]
PROTAC 2Ethylene glycol-based11 ± 1.7 (Ppassive nm/s)[6]
PROTAC 3Ethylene glycol-based6 ± 1.4 (Ppassive nm/s)[6]

Table 2: Caco-2 Permeability Data for Selected PROTACs with PEG Linkers

PROTACLinker CompositionPapp A→B (10⁻⁶ cm/s)Papp B→A (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)% RecoveryReference(s)
dTAG-7PEG-based0.23.618.0Low[7]
dBET57PEG-based0.34.816.0Low[7]
ARV-110PEG-based<0.10.1>1.0Low[7]
PROTAC 14PEG-linker1.714.18.460-100%[1]
PROTAC 20dPEG-linkerBLQ (<0.7)8.6>1260-100%[1]

BLQ = Below Limit of Quantification

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of PROTAC cell permeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC compound stock solution (e.g., 10 mM in DMSO)

  • Plate reader for UV-Vis absorbance or LC-MS/MS for quantification

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well of the 96-well filter plate. Allow the lipid to impregnate the membrane for at least 5 minutes.

  • Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to a final concentration of 10-50 µM.

  • Add Donor Solution: Add 150 µL of the donor solution to each well of the coated filter plate.

  • Assemble and Incubate: Carefully place the filter plate on top of the acceptor plate, creating a "sandwich". Incubate the plate assembly at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Where:

    • V_D = Volume of the donor well

    • V_A = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C]_A = Concentration in the acceptor well

    • [C]_eq = Equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

Principle: This assay measures the transport of a compound across a confluent monolayer of Caco-2 cells, which serves as a model of the intestinal epithelium. Transport is assessed in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions to determine the apparent permeability and the potential for active efflux.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well or 96-well plates with 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Transport buffer with 0.25% Bovine Serum Albumin (BSA) for improved PROTAC recovery

  • Test PROTAC compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer Yellow (for monolayer integrity assessment)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity. Additionally, perform a Lucifer Yellow permeability assay.

  • Assay Initiation:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • For A→B transport , add the PROTAC-containing transport buffer (with 0.25% BSA) to the apical (upper) chamber and fresh transport buffer (with 0.25% BSA) to the basolateral (lower) chamber.

    • For B→A transport , add the PROTAC-containing transport buffer (with 0.25% BSA) to the basolateral chamber and fresh transport buffer (with 0.25% BSA) to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 60-120 minutes.

  • Sample Collection: At the end of the incubation period, collect samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.

  • Calculate Papp and Efflux Ratio:

    • The apparent permeability coefficient (Papp) for both A→B and B→A directions is calculated using the formula:

      Where:

      • dQ/dt = Rate of permeation

      • A = Surface area of the membrane

      • C_0 = Initial concentration in the donor chamber

    • The efflux ratio is calculated as:

      An efflux ratio significantly greater than 2 suggests that the PROTAC is a substrate of an efflux transporter.

Protocol 3: Cellular Uptake Assay using LC-MS/MS

Principle: This assay quantifies the intracellular concentration of a PROTAC after incubation with cultured cells. The cells are lysed, and the concentration of the PROTAC in the lysate is determined by LC-MS/MS.

Materials:

  • Adherent or suspension cells of interest

  • Cell culture medium

  • Test PROTAC compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper (for adherent cells)

  • BCA protein assay kit

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

  • Compound Treatment: Treat the cells with the PROTAC at the desired concentration and incubate for a specific time period (e.g., 1-4 hours) at 37°C.

  • Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well. For adherent cells, use a cell scraper to ensure complete lysis.

  • Lysate Collection and Protein Quantification: Collect the cell lysates and centrifuge to pellet cellular debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation for LC-MS/MS:

    • To a known volume of cell lysate, add a protein precipitation solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentration of the PROTAC.

  • Data Analysis: Normalize the amount of intracellular PROTAC to the total protein concentration in the lysate to determine the intracellular concentration (e.g., in pmol/mg protein).

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (Ether Linker) PROTAC->PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades POI POI_PROTAC POI-PROTAC PROTAC_E3 PROTAC-E3

Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.

Experimental Workflow for Caco-2 Permeability Assay

Caco2_Workflow start Start seed_cells Seed Caco-2 cells on Transwell inserts start->seed_cells differentiate Differentiate for 21-25 days seed_cells->differentiate check_integrity Check Monolayer Integrity (TEER & Lucifer Yellow) differentiate->check_integrity prepare_solutions Prepare PROTAC solutions in transport buffer (+BSA) check_integrity->prepare_solutions add_solutions Add solutions to Apical (A) and Basolateral (B) chambers prepare_solutions->add_solutions incubate Incubate at 37°C for 60-120 min add_solutions->incubate collect_samples Collect samples from A and B chambers incubate->collect_samples analyze Quantify PROTAC by LC-MS/MS collect_samples->analyze calculate Calculate Papp (A->B, B->A) and Efflux Ratio analyze->calculate end End calculate->end

Caption: A stepwise workflow for performing the Caco-2 permeability assay.

Logical Relationship of Permeability Assays

Assay_Relationship cluster_invitro In Vitro Assays cluster_info Information Gained PAMPA PAMPA Passive Passive Diffusion PAMPA->Passive Caco2 Caco-2 Assay Caco2->Passive Active Active Transport & Efflux Caco2->Active CellUptake Cellular Uptake (LC-MS/MS) Intracellular Intracellular Concentration CellUptake->Intracellular Passive->Caco2 Active->CellUptake

Caption: The relationship between different permeability assays and the information they provide.

References

Application Notes and Protocols: In Vitro Degradation Assay for Tos-O-C4-NH-Boc Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein altogether by hijacking the cell's natural ubiquitin-proteasome system (UPS).[1][] This application note provides a detailed protocol for performing an in vitro degradation assay using PROTACs synthesized with the Tos-O-C4-NH-Boc linker, a common alkyl ether-based linker used in PROTAC synthesis.[4][5]

A typical PROTAC molecule is heterobifunctional, consisting of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][6] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][7] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1]

These application notes will guide researchers through the experimental workflow, from cell culture and PROTAC treatment to data acquisition and analysis, enabling the effective evaluation of novel this compound based PROTACs.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for In Vitro Degradation Assay

In_Vitro_Degradation_Workflow cluster_workflow Experimental Protocol Start Start: Cell Seeding Cell_Culture 1. Cell Culture (e.g., 24 hours) Start->Cell_Culture PROTAC_Treatment 2. PROTAC Treatment (Varying concentrations and time points) Cell_Culture->PROTAC_Treatment Controls Controls: - Vehicle (DMSO) - Inactive PROTAC - Proteasome Inhibitor (e.g., MG132) PROTAC_Treatment->Controls Cell_Lysis 3. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Analysis (SDS-PAGE, Transfer, Immunoblotting) Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis (Densitometry, DC50/Dmax calculation) Western_Blot->Data_Analysis End End: Results Data_Analysis->End

Caption: Workflow for the in vitro protein degradation assay.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Line: A human cell line endogenously expressing the protein of interest (e.g., HeLa, HEK293T).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound based PROTAC: Synthesized and purified. A stock solution (e.g., 10 mM) in DMSO is recommended.

  • Inactive Control PROTAC: A PROTAC analog that is deficient in binding to either the target protein or the E3 ligase.[8] This is a critical control to ensure that the observed degradation is due to the intended mechanism.

  • Vehicle Control: Dimethyl sulfoxide (DMSO).

  • Proteasome Inhibitor: MG132 or equivalent (10 mM stock in DMSO).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification Kit: BCA or Bradford assay kit.

  • SDS-PAGE reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.

  • Transfer Buffer: Towbin buffer or equivalent.

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit or mouse anti-target protein antibody.

    • Rabbit or mouse anti-loading control antibody (e.g., GAPDH, β-actin, or Vinculin).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate: ECL substrate.

  • Imaging System: Chemiluminescence imager.

Methods

1. Cell Culture and Seeding: a. Culture the selected cell line in the appropriate medium at 37°C in a humidified incubator with 5% CO₂. b. Seed the cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment. c. Allow the cells to adhere and grow for approximately 24 hours.

2. PROTAC Treatment: a. Prepare serial dilutions of the this compound based PROTAC and the inactive control PROTAC in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). b. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration. c. For mechanism validation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC. d. Remove the old medium from the cells and add the medium containing the different concentrations of PROTACs, controls, and proteasome inhibitor. e. Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).

3. Cell Lysis: a. After incubation, place the plates on ice and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100 µL for a 12-well plate). c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysates on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (protein lysate) to a new pre-chilled tube.

4. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions. b. Normalize the concentration of all samples with lysis buffer to ensure equal protein loading for the Western blot.

5. Western Blot Analysis: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C with gentle agitation. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST for 10 minutes each. j. Add the chemiluminescent substrate and capture the signal using an imaging system.

6. Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the intensity of the target protein band to the corresponding loading control band for each sample. c. Calculate the percentage of protein degradation relative to the vehicle control. d. Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).[8]

Data Presentation

The quantitative data from the in vitro degradation assay should be summarized in a clear and structured table for easy comparison of the efficacy of different PROTACs or treatment conditions.

Compound Concentration (nM) Treatment Time (h) % Degradation (relative to Vehicle) DC₅₀ (nM) Dₘₐₓ (%)
PROTAC-X 12425.3 ± 3.150.292.5 ± 4.2
102468.7 ± 5.5
1002491.2 ± 3.8
10002493.1 ± 2.9
Inactive Control 1000245.2 ± 1.8>10,000<10
PROTAC-X + MG132 100248.5 ± 2.2N/AN/A

Note: The data presented in this table is for illustrative purposes only. Actual results will vary depending on the specific PROTAC, target protein, and cell line used.

Conclusion

This application note provides a comprehensive protocol for conducting an in vitro degradation assay to evaluate the efficacy of this compound based PROTACs. By following these detailed methodologies and utilizing the appropriate controls, researchers can obtain reliable and reproducible data on the degradation of their target protein. The provided diagrams and data presentation format will aid in the clear communication and interpretation of the experimental results, facilitating the advancement of novel PROTAC-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Tos-O-C4-NH-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving Tos-O-C4-NH-Boc. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an alkyl ether-based PROTAC (Proteolysis Targeting Chimera) linker.[1][2][3] It is used in the synthesis of PROTAC molecules, which are designed to target specific proteins for degradation. The molecule has two key functional groups: a tosylate (Tos-O) leaving group for nucleophilic substitution and a Boc-protected amine (NH-Boc) that can be deprotected to reveal a primary amine for subsequent reactions.

Q2: What are the main reactions this linker is used for?

The two primary reactions involving this linker are:

  • Nucleophilic Substitution: The tosylate group is displaced by a nucleophile (e.g., a phenol, amine, or thiol from another molecule).

  • Boc Deprotection: The Boc (tert-butyloxycarbonyl) group is removed to expose the primary amine, which can then be used in subsequent coupling reactions (e.g., amide bond formation).

Q3: What are the common causes of low yield in reactions with this compound?

Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or products, and the formation of side products. Specific causes depend on the reaction being performed. This guide will provide detailed troubleshooting for both nucleophilic substitution and Boc deprotection reactions.

Troubleshooting Guide: Low Yield in Nucleophilic Substitution

This section addresses low yields when reacting a nucleophile with the tosylate end of the linker.

Problem: Low yield of the desired substitution product.

Possible Cause 1: Poor Nucleophilicity of the Substrate

  • Question: My nucleophile is weak. How can I improve the reaction rate?

  • Answer: The choice of base is critical. A stronger, non-nucleophilic base can deprotonate your nucleophile more effectively, increasing its reactivity. Consider using stronger bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) if your substrate is compatible.

Possible Cause 2: Inappropriate Reaction Conditions

  • Question: What are the optimal solvent and temperature for this reaction?

  • Answer: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile. This leaves the nucleophile more reactive. High temperatures can also increase the reaction rate. However, excessively high temperatures can lead to decomposition.

ParameterRecommendationRationale
Solvent DMF, Acetonitrile, THFPolar aprotic solvents enhance nucleophilicity.
Base K₂CO₃, Cs₂CO₃, NaHStronger bases can increase the concentration of the active nucleophile.
Temperature 60-100 °C (substrate dependent)Increased temperature can overcome activation energy barriers.
Additives KI (catalytic)In situ conversion of tosylate to the more reactive iodide can accelerate the reaction.

Possible Cause 3: Side Reactions

  • Question: I am observing multiple spots on my TLC plate. What could they be?

  • Answer: A common side reaction is elimination (E2) to form an alkene, especially with sterically hindered or strong bases at high temperatures. If your nucleophile is an amine, over-alkylation (reaction at both N-H bonds if it's a primary amine) can also occur.

Experimental Protocol: Nucleophilic Substitution with a Phenolic Nucleophile

This protocol provides a general procedure for the reaction of a phenol with this compound.

  • Preparation: To a solution of the phenolic substrate (1.0 eq) in anhydrous DMF (0.1 M), add K₂CO₃ (2.0 eq).

  • Addition of Linker: Add this compound (1.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by column chromatography.

Troubleshooting Workflow: Nucleophilic Substitution

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_side Troubleshooting Side Products start Low Yield in Nucleophilic Substitution incomplete_reaction Incomplete Reaction (Starting Material Remains) start->incomplete_reaction side_products Multiple Side Products Observed start->side_products increase_temp Increase Temperature incomplete_reaction->increase_temp stronger_base Use Stronger Base (e.g., Cs₂CO₃, NaH) incomplete_reaction->stronger_base change_solvent Change to More Polar Aprotic Solvent (e.g., DMF) incomplete_reaction->change_solvent add_ki Add Catalytic KI incomplete_reaction->add_ki lower_temp Lower Reaction Temperature side_products->lower_temp milder_base Use Milder Base (e.g., K₂CO₃) side_products->milder_base check_nucleophile Check for multiple reactive sites on nucleophile side_products->check_nucleophile

Caption: Troubleshooting logic for low yield in nucleophilic substitution reactions.

Troubleshooting Guide: Low Yield in Boc Deprotection

This section addresses low yields when removing the Boc protecting group.

Problem: Low yield of the deprotected amine.

Possible Cause 1: Incomplete Deprotection

  • Question: My reaction is sluggish and I still have a lot of starting material. What should I do?

  • Answer: Boc deprotection is acid-catalyzed.[4][5] If the reaction is slow, the acidic conditions may not be strong enough or the reaction time may be too short. Increasing the concentration of the acid or extending the reaction time can help.

Possible Cause 2: Product Degradation or Side Reactions

  • Question: My desired product seems to be degrading, or I am getting an unexpected side product. Why?

  • Answer: The t-butyl cation generated during Boc deprotection is a potent electrophile and can alkylate other nucleophilic sites on your molecule, leading to undesired by-products.[5][6] This is particularly problematic for molecules with electron-rich aromatic rings or other nucleophilic functional groups.[6]

ParameterRecommendationRationale
Acid Trifluoroacetic acid (TFA), HCl in DioxaneStrong acids are required for efficient cleavage.
Solvent Dichloromethane (DCM)A common solvent that is inert to acidic conditions.
Temperature 0 °C to Room TemperatureThe reaction is typically fast at room temperature.[4]
Scavengers Triethylsilane (TES), Anisole, ThioanisoleThese additives can trap the t-butyl cation, preventing side reactions.[6]

Possible Cause 3: Work-up Issues

  • Question: I am losing my product during the aqueous work-up. How can I improve recovery?

  • Answer: The product of the deprotection is an amine salt, which can have high water solubility. To extract it into an organic layer, you must first neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) to generate the free amine. Ensure the aqueous layer is basic (pH > 8) before extraction.

Experimental Protocol: Boc Deprotection

This protocol provides a general procedure for the removal of the Boc group.

  • Preparation: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10-20 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA (can co-evaporate with toluene).

  • Neutralization & Extraction: Dissolve the residue in DCM and carefully neutralize with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate in vacuo, and use the crude amine for the next step or purify if necessary.

Troubleshooting Workflow: Boc Deprotection

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_degradation Troubleshooting Degradation start Low Yield in Boc Deprotection incomplete_reaction Incomplete Reaction (Starting Material Remains) start->incomplete_reaction product_degradation Product Degradation or Side Products Formed start->product_degradation increase_acid Increase Acid Concentration incomplete_reaction->increase_acid increase_time Increase Reaction Time incomplete_reaction->increase_time check_acid_quality Check Quality of Acid incomplete_reaction->check_acid_quality add_scavenger Add Scavenger (e.g., TES, Anisole) product_degradation->add_scavenger lower_temp Run Reaction at Lower Temperature (0 °C) product_degradation->lower_temp check_workup Ensure Proper Basic Work-up (pH > 8) product_degradation->check_workup

Caption: Troubleshooting logic for low yield in Boc deprotection reactions.

Reaction Pathway: Boc Deprotection Mechanism

G cluster_main Boc Deprotection Pathway cluster_side Side Reaction BocNHR R-NH-Boc ProtonatedBoc R-NH-C(=O+H)-O-tBu BocNHR->ProtonatedBoc + H⁺ CarbamicAcid [R-NH-COOH] ProtonatedBoc->CarbamicAcid Fragmentation tButylCation tBu⁺ ProtonatedBoc->tButylCation Amine R-NH₂ + CO₂ CarbamicAcid->Amine Decarboxylation AlkylatedProduct Alkylated Side Product tButylCation->AlkylatedProduct Nucleophile Nucleophile (e.g., aromatic ring) Nucleophile->AlkylatedProduct

Caption: Mechanism of acid-catalyzed Boc deprotection and t-butyl cation side reaction.

References

Technical Support Center: Optimizing the Synthesis of Tos-O-C4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl (4-(tosyloxy)butyl)carbamate (Tos-O-C4-NH-Boc). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reaction, focusing on improving reaction times and minimizing side-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common and direct synthetic route is the tosylation of a commercially available starting material, N-Boc-4-aminobutanol. This is a one-step reaction where the hydroxyl group is converted to a tosylate, which is an excellent leaving group for subsequent reactions.

Q2: My reaction is very slow. What are the key factors that influence the reaction time?

Several factors can affect the rate of the tosylation reaction:

  • Base: The choice and amount of base are critical. A stronger, non-nucleophilic base can accelerate the reaction. Catalytic amounts of 4-dimethylaminopyridine (DMAP) are often used to speed up the reaction.

  • Temperature: While starting the reaction at 0 °C is common to control exothermic reactions, allowing the reaction to proceed at room temperature or even gentle heating can significantly reduce the reaction time. However, higher temperatures may also promote side reactions.

  • Solvent: The choice of solvent can impact the solubility of reagents and the reaction rate. Dichloromethane (DCM) and acetonitrile are common choices.

  • Reagent Purity: Ensure that the starting materials and solvent are anhydrous, as water can hydrolyze tosyl chloride and hinder the reaction.

Q3: I am observing a significant amount of a byproduct. What is it likely to be and how can I avoid it?

A common byproduct in tosylation reactions that use amine bases (like triethylamine or pyridine) is the corresponding alkyl chloride (tert-butyl (4-chlorobutyl)carbamate). This occurs when the chloride ion, formed as a salt with the amine base, acts as a nucleophile and displaces the newly formed tosylate group. The formation of this byproduct can increase with longer reaction times.

To minimize the formation of the alkyl chloride:

  • Optimize Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

  • Choice of Base: Using pyridine can sometimes be a cleaner option than triethylamine, although it may lead to slower reaction rates. The use of a catalytic amount of DMAP can help to accelerate the reaction without significantly increasing the formation of the chloride byproduct.

  • Control Stoichiometry: Avoid using a large excess of the amine base.

Q4: Can the Boc protecting group be cleaved during the tosylation reaction?

The Boc group is generally stable under the basic or neutral conditions used for tosylation. However, it is sensitive to strong acids. Care should be taken during the workup to avoid acidic conditions that could lead to deprotection.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Slow or Incomplete Reaction 1. Insufficiently active catalyst. 2. Low reaction temperature. 3. Reagents or solvent are not anhydrous. 4. Poor solubility of reagents.1. Add a catalytic amount of DMAP (e.g., 0.1-0.2 eq). 2. After initial addition at 0 °C, allow the reaction to warm to room temperature and stir overnight. 3. Use anhydrous solvents and ensure starting materials are dry. 4. Try a different solvent such as acetonitrile.
Formation of Alkyl Chloride Byproduct 1. Extended reaction time. 2. Use of triethylamine as a base. 3. High concentration of chloride ions.1. Monitor the reaction by TLC and quench it as soon as the starting alcohol is consumed. 2. Consider using pyridine as the base, which is less prone to this side reaction. 3. Use a minimal excess of the amine base.
Low Isolated Yield 1. Product loss during aqueous workup. 2. Incomplete reaction or formation of side products. 3. Decomposition of the product.1. Ensure proper phase separation and perform multiple extractions with an organic solvent. 2. Refer to the solutions for "Slow or Incomplete Reaction" and "Formation of Alkyl Chloride Byproduct". 3. Avoid excessive heating during reaction and purification.
Difficulty in Product Purification 1. Similar polarity of the product and starting material. 2. Presence of multiple byproducts.1. Ensure the reaction goes to completion to consume all the starting alcohol. 2. Optimize the reaction conditions to minimize side product formation. Use column chromatography with a suitable solvent system for purification.

Data on Reaction Parameters

The following table summarizes the qualitative effects of different reaction parameters on the synthesis of this compound. Optimal conditions will likely involve a balance between reaction time and the minimization of side products.

Parameter Condition Effect on Reaction Time Effect on Alkyl Chloride Formation Recommendation
Base PyridineSlowerLowerGood for minimizing side products, but may require longer reaction times.
Triethylamine (TEA)FasterHigherUse with caution and monitor reaction time closely.
TEA with catalytic DMAPFastestModerateAn effective combination for accelerating the reaction, but still requires monitoring.
Temperature 0 °C to Room TempStandardStandardA good starting point for balancing reaction rate and selectivity.
RefluxFastestHighestGenerally not recommended due to increased risk of side reactions.
Reaction Time Short (until SM consumed)-LowerIdeal for minimizing the formation of the alkyl chloride byproduct.
Prolonged (e.g., >24h)-HigherShould be avoided.

Experimental Protocols

Protocol 1: Tosylation of N-Boc-4-aminobutanol using Pyridine

This protocol is a representative procedure and may require optimization for specific laboratory conditions and reagent purity.

Materials:

  • N-Boc-4-aminobutanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M HCl (for workup)

  • Saturated aqueous NaHCO₃ solution (for workup)

  • Brine (for workup)

  • Anhydrous MgSO₄ or Na₂SO₄ (for drying)

Procedure:

  • Dissolve N-Boc-4-aminobutanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (2.0 eq) to the solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, keeping the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Visualizations

Reaction Pathway and Side Reaction

reaction_pathway cluster_start Starting Materials cluster_product Products N_Boc_4_aminobutanol N-Boc-4-aminobutanol Tos_O_C4_NH_Boc This compound N_Boc_4_aminobutanol->Tos_O_C4_NH_Boc + TsCl, Base (e.g., Pyridine) TsCl p-Toluenesulfonyl Chloride Alkyl_Chloride tert-butyl (4-chlorobutyl)carbamate (Side Product) Tos_O_C4_NH_Boc->Alkyl_Chloride + Cl⁻ (from base hydrochloride)

Caption: Synthesis of this compound and the formation of the alkyl chloride side product.

Troubleshooting Workflow

troubleshooting_workflow cluster_solutions_slow Solutions for Slow Reaction cluster_solutions_side Solutions for Side Product cluster_solutions_yield Solutions for Low Yield Start Reaction Issue? Slow_Reaction Slow or Incomplete Reaction Start->Slow_Reaction Yes Side_Product Significant Side Product Formation Start->Side_Product Yes Low_Yield Low Isolated Yield Start->Low_Yield Yes Add_DMAP Add catalytic DMAP Slow_Reaction->Add_DMAP Increase_Temp Increase temperature to RT Slow_Reaction->Increase_Temp Check_Reagents Ensure anhydrous conditions Slow_Reaction->Check_Reagents Monitor_TLC Monitor reaction by TLC and stop when complete Side_Product->Monitor_TLC Change_Base Switch to Pyridine from TEA Side_Product->Change_Base Control_Stoichiometry Use minimal excess of base Side_Product->Control_Stoichiometry Optimize_Workup Optimize aqueous workup Low_Yield->Optimize_Workup Revisit_Reaction Address reaction issues (slow reaction/side products) Low_Yield->Revisit_Reaction End End Add_DMAP->End Improved Rate Increase_Temp->End Check_Reagents->End End_Purity End_Purity Monitor_TLC->End_Purity Improved Purity Change_Base->End_Purity Control_Stoichiometry->End_Purity End_Yield End_Yield Optimize_Workup->End_Yield Improved Yield Revisit_Reaction->End_Yield

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Technical Support Center: Tosylates in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tosylates in PROTAC synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a tosylate group in PROTAC linker synthesis?

A1: The primary role of a tosylate group (TsO-) is to function as an excellent leaving group. In the context of PROTAC synthesis, it is often used to activate a hydroxyl group (-OH), which is a poor leaving group, for subsequent nucleophilic substitution reactions (SN2). This allows for the facile introduction of various functionalities, such as amines or azides, which are common components of PROTAC linkers. The tosylate anion is highly stable due to resonance and inductive effects, making the displacement reaction thermodynamically favorable.[1][2][3]

Q2: Why am I observing a chlorinated byproduct instead of my desired tosylated molecule?

A2: A common and often unexpected side reaction during tosylation is the conversion of the alcohol to an alkyl chloride.[4][5] This occurs when the tosylate intermediate, formed in situ, is subsequently displaced by the chloride ion (Cl-) generated from tosyl chloride (TsCl). This reaction is particularly prevalent under certain conditions.

Q3: What reaction conditions favor the unwanted chlorination side reaction?

A3: The formation of the chlorinated byproduct is favored by:

  • Polar aprotic solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can accelerate the SN2 reaction of the chloride ion with the tosylate.[5]

  • Use of triethylamine (TEA) as a base: TEA forms a triethylammonium chloride salt, which provides a source of nucleophilic chloride ions.[4]

  • Electron-withdrawing groups near the reaction center: These groups can activate the tosylate for nucleophilic attack.[4]

Q4: How can I minimize or avoid the chlorination side reaction?

A4: To minimize the formation of the alkyl chloride, consider the following strategies:

  • Solvent choice: Use less polar or non-polar aprotic solvents like dichloromethane (DCM) or toluene.[5]

  • Base selection: Pyridine can be a better choice than triethylamine as it is a weaker base and its hydrochloride salt is less nucleophilic.[6][7]

  • Use of p-toluenesulfonic anhydride: This reagent avoids the introduction of chloride ions into the reaction mixture.[8]

  • Careful control of reaction time and temperature: Shorter reaction times and lower temperatures can help to minimize the subsequent reaction of the tosylate.

Q5: My reaction is resulting in a mixture of substitution (SN2) and elimination (E2) products. How can I favor the desired substitution?

A5: The competition between SN2 and E2 pathways is a classic challenge in organic synthesis. To favor the desired SN2 product in your PROTAC linker synthesis, consider the following:

  • Substrate structure: Primary tosylates strongly favor SN2. Secondary tosylates can undergo both reactions, while tertiary tosylates will predominantly undergo E2.[8][9]

  • Nucleophile/Base: Use a good nucleophile that is a weak base. For example, azide (N3-) is an excellent nucleophile with low basicity. If using an amine, primary amines are generally better for SN2 than bulkier secondary amines.[9]

  • Steric Hindrance: Avoid sterically hindered nucleophiles/bases if SN2 is desired. Bulky bases like potassium tert-butoxide (t-BuOK) will strongly favor E2 elimination.[8]

  • Temperature: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction.

Q6: Are there any compatibility issues with tosylates and common PROTAC warheads or E3 ligase ligands?

A6: PROTAC molecules are often complex and contain multiple functional groups. When using tosylates, it is crucial to consider potential incompatibilities. For instance, if your warhead or E3 ligase ligand contains a nucleophilic functional group (e.g., a primary or secondary amine, a thiol), it may react with the tosyl chloride or the newly formed tosylate. In such cases, a protecting group strategy is necessary to mask these reactive sites before proceeding with the tosylation and subsequent linker attachment steps.[1][10]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of tosylates in PROTAC synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of the starting alcohol to the tosylate. 1. Sterically hindered alcohol. 2. Deactivated alcohol (e.g., due to nearby electron-withdrawing groups). 3. Poor quality of tosyl chloride. 4. Insufficient base or catalyst.1. Increase reaction temperature and/or time. 2. Use a stronger base like n-BuLi or NaH to generate the alkoxide first. 3. Recrystallize the tosyl chloride before use. 4. Use a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts.[7]
Formation of an unexpected chlorinated byproduct. 1. Reaction of the in situ formed tosylate with chloride ions from TsCl. 2. Use of a polar aprotic solvent (e.g., DMF). 3. Use of triethylamine as the base.1. Switch to a non-polar aprotic solvent like dichloromethane (DCM).[5] 2. Use pyridine instead of triethylamine as the base.[6] 3. Consider using p-toluenesulfonic anhydride instead of tosyl chloride.[8]
Significant amount of elimination (alkene) byproduct. 1. The tosylate is on a secondary or tertiary carbon. 2. Use of a sterically hindered or strongly basic nucleophile. 3. High reaction temperature.1. If possible, redesign the synthesis to have the tosylate on a primary carbon. 2. Use a less sterically hindered and less basic nucleophile (e.g., azide, primary amine).[9] 3. Run the reaction at a lower temperature.
Multiple spots on TLC, difficult purification. 1. Presence of side products (chloride, elimination product). 2. Reaction with other functional groups on the PROTAC molecule. 3. Incomplete reaction.1. Optimize reaction conditions to minimize side products (see above). 2. Implement a protecting group strategy for other reactive functional groups.[1] 3. Drive the reaction to completion by using a slight excess of the limiting reagent or increasing reaction time. 4. Utilize purification techniques like column chromatography with a carefully selected solvent system or preparative HPLC.

Quantitative Data Summary

The following tables summarize quantitative data on the competition between tosylation and chlorination, and between SN2 and E2 reactions. While specific data for PROTAC synthesis is limited, these examples with similar substrates and reagents provide valuable insights.

Table 1: Influence of Solvent on Tosylation vs. Chlorination of Poly(ε-caprolactone) (PCL)-diol

SolventProductConversionReference
Dichloromethane (DCM)PCL-ditosylateQuantitative[5]
Dimethylformamide (DMF)PCL-dichlorideQuantitative[5]

Table 2: Product Distribution in the Reaction of Substituted Benzyl Alcohols with Tosyl Chloride and Triethylamine

SubstrateProductYield (%)Reference
4-Nitrobenzyl alcohol4-Nitrobenzyl chloride52[4]
4-Bromobenzyl alcohol4-Bromobenzyl chloride30-35[4]
Benzyl alcoholBenzyl tosylate53[4]

Table 3: Approximate SN2 vs. E2 Product Ratios for Secondary Alkyl Halides with Strong Bases/Nucleophiles

SubstrateReagentSolventSN2 Product (%)E2 Product (%)Reference
2-BromobutaneSodium EthoxideEthanol1882[11]
Isopropyl bromideSodium EthoxideEthanol/Water4753[11]

Experimental Protocols

Protocol 1: General Procedure for the Tosylation of a Primary Alcohol

  • Dissolve the alcohol (1.0 eq) in dry dichloromethane (DCM, approx. 0.1-0.2 M) and cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) to the solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). If the reaction is sluggish, allow it to warm to room temperature.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude tosylate, which can be further purified by column chromatography.

Protocol 2: General Procedure for SN2 Displacement of a Tosylate with a Primary Amine

  • Dissolve the tosylated intermediate (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

  • Add the primary amine (1.5-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

Visualizations

Tosylation_Side_Reactions Alcohol R-OH (PROTAC Precursor) Tosylate R-OTs (Desired Intermediate) Alcohol->Tosylate Tosylation (Desired) Chloride R-Cl (Chloride Byproduct) Alcohol->Chloride Chlorination (Side Reaction) [Polar Aprotic Solvent, TEA] TsCl TsCl, Base Tosylate->Chloride SN2 with Cl- (Side Reaction) SN2_Product R-Nu (Desired PROTAC Linker) Tosylate->SN2_Product SN2 (Desired) E2_Product Alkene (Elimination Byproduct) Tosylate->E2_Product E2 (Side Reaction) [Steric Hindrance, Strong Base] Nucleophile Nu-H

Caption: Side reactions in tosylate chemistry for PROTAC synthesis.

Troubleshooting_Logic Start Reaction Issue? Low_Conversion Low Conversion of Alcohol? Start->Low_Conversion Chloride_Formation Chloride Byproduct Observed? Low_Conversion->Chloride_Formation No Optimize_Tosylation Optimize Tosylation: - Increase Temp/Time - Stronger Base (NaH) - Use DMAP Low_Conversion->Optimize_Tosylation Yes Elimination_Product Elimination Byproduct Observed? Chloride_Formation->Elimination_Product No Change_Conditions Change Reaction Conditions: - Solvent: DCM - Base: Pyridine - Reagent: Ts2O Chloride_Formation->Change_Conditions Yes Favor_SN2 Favor SN2: - Less Hindered Nucleophile - Lower Temperature Elimination_Product->Favor_SN2 Yes Protecting_Groups Consider Protecting Groups for other functionalities Elimination_Product->Protecting_Groups No Purification Optimize Purification Optimize_Tosylation->Purification Change_Conditions->Purification Favor_SN2->Purification Protecting_Groups->Purification

Caption: Troubleshooting workflow for tosylate reactions.

References

PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the PROTAC Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the crucial step of Boc (tert-butyloxycarbonyl) deprotection in PROTAC (Proteolysis Targeting Chimera) synthesis. Incomplete deprotection can lead to low yields, purification challenges, and ultimately, the failure of a synthetic campaign. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete Boc deprotection in PROTAC synthesis?

Incomplete Boc deprotection in the synthesis of complex molecules like PROTACs can stem from several factors:

  • Steric Hindrance: The bulky nature of the Boc group, combined with the often large and sterically congested architecture of PROTACs, can physically hinder the approach of the acidic reagent to the carbamate nitrogen.[1]

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[1] Standard conditions may not be sufficient for more challenging substrates.

  • Suboptimal Reaction Time or Temperature: Deprotection of sterically hindered or electron-deficient amines may require longer reaction times or elevated temperatures.[2]

  • Poor Solubility: The Boc-protected PROTAC precursor may have poor solubility in the reaction solvent, limiting the accessibility of the reagent.

  • Acid-Labile Protecting Groups Elsewhere in the Molecule: Fear of cleaving other sensitive protecting groups can lead to the use of overly mild conditions, resulting in incomplete Boc removal.

  • Inadequate Reagent Equivalents: Insufficient equivalents of the acidic reagent will lead to an incomplete reaction.

Q2: How can I monitor the progress of my Boc deprotection reaction effectively?

Careful reaction monitoring is crucial to ensure complete deprotection without unnecessary exposure to harsh acidic conditions. Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of the starting material and the appearance of the more polar product (the free amine or its salt).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the consumption of starting material and formation of the desired product, confirming its mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of the characteristic Boc proton signal (a singlet around 1.4 ppm).

Q3: What are the potential side reactions during Boc deprotection, and how can I mitigate them?

The primary side reaction during acidic Boc deprotection is the formation of the reactive tert-butyl cation (tBu⁺).[1][2] This electrophile can alkylate nucleophilic residues within the PROTAC molecule, particularly:

  • Tryptophan: Alkylation of the indole ring.[3]

  • Methionine: S-alkylation of the thioether.[1]

  • Cysteine: S-alkylation of the thiol.

  • Tyrosine: C-alkylation of the phenol ring.

To prevent these side reactions, the addition of "scavengers" to the deprotection cocktail is essential. Scavengers are nucleophiles that trap the tert-butyl cation before it can react with the PROTAC.

Troubleshooting Guide for Incomplete Boc Deprotection

This section provides a systematic approach to troubleshooting incomplete Boc deprotection.

Problem: Starting material (Boc-protected PROTAC) is still present after the standard deprotection time.

Below is a troubleshooting workflow to address this common issue.

G start Incomplete Boc Deprotection Detected (TLC or LC-MS shows starting material) check_conditions Verify Reaction Conditions: - Acid concentration and equivalents correct? - Anhydrous solvent used? - Correct temperature? start->check_conditions increase_time Increase Reaction Time (Monitor every 30-60 min) check_conditions->increase_time If conditions are correct check_solubility Assess Solubility of Starting Material check_conditions->check_solubility If conditions were incorrect, correct and re-run. If still incomplete, check solubility. increase_temp Increase Reaction Temperature (e.g., from 0°C to RT, or gentle heating) increase_time->increase_temp If still incomplete success Deprotection Complete (Proceed to work-up) increase_time->success If successful increase_acid Increase Acid Concentration (e.g., from 20% to 50% TFA) increase_temp->increase_acid If still incomplete increase_temp->success If successful stronger_acid Switch to a Stronger Acid System (e.g., TFA to 4M HCl in dioxane) increase_acid->stronger_acid If still incomplete increase_acid->success If successful stronger_acid->success If successful re_evaluate Re-evaluate Synthetic Strategy - Consider alternative protecting group (e.g., Fmoc) - Redesign linker or warhead to reduce steric hindrance stronger_acid->re_evaluate If still incomplete change_solvent Change Solvent System (e.g., add co-solvent like MeOH) check_solubility->change_solvent If solubility is poor change_solvent->increase_time G cluster_0 Mechanism of Boc Deprotection BocN R-NH-Boc ProtonatedBoc R-NH-Boc-H⁺ BocN->ProtonatedBoc + H⁺ CarbamicAcid R-NH-COOH ProtonatedBoc->CarbamicAcid Cleavage tBu tBu⁺ Amine R-NH₂ CarbamicAcid->Amine - CO₂ Trapped_tBu Scavenger-tBu tBu->Trapped_tBu + Scavenger Scavenger Scavenger-H

References

Technical Support Center: Enhancing the Solubility of Tos-O-C4-NH-Boc Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PROTACs utilizing Tos-O-C4-NH-Boc and similar linker structures.

Frequently Asked Questions (FAQs)

Q1: My PROTAC with a this compound linker is precipitating out of my aqueous buffer during my in vitro assay. What are the initial troubleshooting steps?

A: Precipitation is a common issue for PROTACs, which are often large, hydrophobic molecules that fall into the "beyond Rule of 5" (bRo5) chemical space.[1][2][3] When you observe precipitation, the immediate goal is to determine if the issue is poor solubility or aggregation and to find a suitable vehicle for your experiment.

Initial Troubleshooting Workflow:

start Precipitation Observed in Aqueous Buffer check_sol 1. Confirm Solubility in DMSO Ensure stock is fully dissolved. start->check_sol Start Here test_cosolvent 2. Test Lower % of Organic Solvent (e.g., 0.1-0.5% DMSO in final assay) check_sol->test_cosolvent assess_agg 3. Assess for Aggregation (DLS, visual inspection) test_cosolvent->assess_agg decision Is precipitation resolved? assess_agg->decision yes Proceed with Experiment decision->yes Yes no Proceed to Advanced Strategies decision->no No

Caption: Initial workflow for troubleshooting PROTAC precipitation.

  • Confirm Stock Solution Integrity : Ensure your PROTAC is fully dissolved in its stock solvent (typically DMSO) before diluting into aqueous media.[4] Poor solubility at high concentrations can lead to the compound crashing out upon dilution.[4]

  • Optimize Final Solvent Concentration : Many in vitro assays are sensitive to organic solvents. However, a minimal amount is necessary to maintain PROTAC solubility. Titrate the final DMSO concentration, starting as low as 0.1%, to find a balance between compound solubility and cell health.

  • Consider Aggregation : Poor solubility can lead to aggregation.[5] Visually inspect the solution for cloudiness. If available, use Dynamic Light Scattering (DLS) to check for the presence of large aggregates.

  • Use of Pluronic F-127 : For cellular assays, adding a low concentration (e.g., 0.01-0.02%) of a non-ionic surfactant like Pluronic F-127 to your media can sometimes help maintain the solubility of hydrophobic compounds without significant cellular toxicity.

Q2: Is the this compound linker itself a primary cause of poor solubility?

A: Not necessarily. The "O-C4" component is a short polyethylene glycol (PEG)-like ether structure. PEG linkers are generally incorporated into PROTACs to increase hydrophilicity and improve aqueous solubility.[6][7][][9] However, the overall solubility of the PROTAC is a complex interplay of the warhead, the E3 ligase ligand, and the linker.[10]

While the PEG portion is beneficial, the tosyl (Tos) and Boc protecting groups, along with potentially hydrophobic warhead and E3 ligase ligands, can contribute significantly to the molecule's overall low solubility.[3][10] The relatively short length of a PEG4 linker may not be sufficient to overcome the hydrophobicity of the other components.

Q3: I cannot change my PROTAC's chemical structure. What formulation strategies can I use to improve solubility for in vivo studies?

A: When chemical modification is not an option, formulation strategies are critical. These approaches aim to enhance the dissolution rate and apparent solubility of the compound without altering its structure.

Formulation Strategy Decision Pathway:

start Need to Improve In Vivo Solubility (Structure is Fixed) oral Oral Administration start->oral injectable Injectable (IV, IP, SC) start->injectable asd Amorphous Solid Dispersions (ASDs) (e.g., with HPMCAS, Soluplus®) oral->asd lipid Lipid-Based Systems (SEDDS, Liposomes) oral->lipid nano Nanoformulations (e.g., PLGA-PEG nanoparticles) oral->nano injectable->nano cosolvent Co-solvent Systems (e.g., DMSO/PEG300/Tween-80/Saline) injectable->cosolvent

Caption: Decision pathway for selecting an appropriate formulation strategy.

Key Strategies:

  • Amorphous Solid Dispersions (ASDs) : This is a highly effective technique for oral delivery.[11][12] By dispersing the PROTAC in an amorphous state within a polymer matrix (like HPMCAS or Soluplus®), the high-energy amorphous form leads to greater apparent solubility and can create a supersaturated solution in vivo.[13][14][15]

  • Lipid-Based Systems : Formulations like self-emulsifying drug delivery systems (SEDDS) can incorporate the lipophilic PROTAC molecule, enhancing its solubilization in the gastrointestinal tract.[11][14]

  • Nanoformulations : Encapsulating the PROTAC within nanoparticles (e.g., using biodegradable polymers like PLGA-PEG) can improve solubility, permeability, and the overall pharmacokinetic profile for both oral and injectable routes.[2][14]

  • Co-solvent Systems : For direct injections (IP, IV, SC), using a vehicle with co-solvents and solubility enhancers is the standard approach.[14] A common starting point is a mixture of DMSO, PEG300, Tween-80, and saline or a cyclodextrin-based vehicle.[16]

Table 1: Comparison of Common Formulation Strategies

Formulation StrategyPrimary RouteMechanism of ActionKey AdvantagesKey Considerations
Amorphous Solid Dispersion (ASD) OralStabilizes PROTAC in a high-energy amorphous state, increasing dissolution and enabling supersaturation.[11][15]Significant solubility enhancement, established technology.[12]Requires specific polymers; potential for recrystallization.[11]
Lipid-Based Systems (e.g., SEDDS) OralSolubilizes the PROTAC in a lipid matrix, forming an emulsion in the GI tract.[11]Improves absorption of lipophilic compounds.Excipient selection is critical; potential for GI side effects.
Nanoformulations (e.g., PLGA-PEG) Oral, InjectableEncapsulates the PROTAC, improving solubility and altering pharmacokinetic profile.[2][14]Can improve stability and targeting.More complex manufacturing and characterization.[14]
Co-solvent Systems InjectableDirectly solubilizes the PROTAC in a mixture of biocompatible solvents.[16]Simple to prepare for preclinical studies.Potential for precipitation upon injection; solvent toxicity at high doses.
Cyclodextrin Complexation Injectable, OralForms an inclusion complex with the PROTAC, shielding hydrophobic parts and increasing water solubility.[17]Can significantly increase aqueous solubility.Limited by the size of the PROTAC and binding affinity.[17]

Q4: My PROTAC's solubility is still poor. What chemical modifications to the linker or overall structure should I consider?

A: If you have the flexibility to synthesize new analogs, several chemical modification strategies can dramatically improve solubility. The linker is often the most flexible component for optimization.[10][18]

Key Chemical Modification Strategies:

  • Incorporate Ionizable Groups : Replacing parts of the linker with saturated nitrogen heterocycles like piperazine or piperidine introduces basic centers that can be ionized at physiological pH.[10][14] This significantly increases polarity and aqueous solubility.[10]

  • Increase Linker Hydrophilicity : If using a simple alkyl linker, switching to a more hydrophilic PEG linker is a standard approach.[6][] If you are already using a short PEG linker (like in this compound), consider synthesizing versions with longer PEG chains (e.g., PEG6, PEG8).

  • Avoid Highly Lipophilic Moieties : Evaluate the warhead and E3 ligase ligand. While their binding is essential, highly greasy or flat aromatic structures contribute to poor solubility.[1] Sometimes, minor modifications to these components that do not disrupt binding can improve physicochemical properties.

  • Introduce Intramolecular Hydrogen Bonds : Advanced design can create PROTACs that form intramolecular hydrogen bonds, adopting a more compact, spherical shape. This can shield polar groups and improve cell permeability, which is often linked to solubility challenges.[18]

Table 2: Impact of Linker Modification on Solubility

Linker TypeGeneral Impact on SolubilityRationaleReference
Alkyl Chains Tends to decrease solubilityIncreases lipophilicity and hydrophobicity.[6]
PEG Chains Increases solubilityThe ether oxygens are hydrophilic and improve water compatibility.[6][7][9]
Piperazine/Piperidine Significantly increases solubilityIntroduces polar, ionizable basic nitrogen atoms.[10]
Triazole Can improve metabolic stability; solubility impact variesThe triazole moiety is polar but rigid.[6]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol is a general guideline for preparing a small-scale ASD for initial screening.

Materials:

  • Your PROTAC

  • Carrier polymer (e.g., Hydroxypropyl methylcellulose acetate succinate - HPMCAS, Soluplus®)

  • A common solvent that dissolves both the PROTAC and the polymer (e.g., Dichloromethane, Methanol, Acetone)

  • Round bottom flask

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution : Accurately weigh the PROTAC and the selected polymer (e.g., for a 10% drug load, use 10 mg of PROTAC and 90 mg of polymer). Dissolve both components completely in a minimal amount of the common solvent in a round bottom flask.

  • Solvent Evaporation : Attach the flask to a rotary evaporator. Reduce the pressure and use a warm water bath (typically 30-40°C) to slowly evaporate the solvent until a thin, clear film is formed on the inside of the flask.

  • Drying : Scrape the film from the flask. Place the resulting solid in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Characterization (Recommended) : Characterize the resulting powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline melting peak, indicating a successful amorphous dispersion.[15]

  • Dissolution Testing : Test the dissolution of the ASD powder in a biorelevant buffer (e.g., FaSSIF/FeSSIF) compared to the crystalline PROTAC to quantify the improvement in solubility and dissolution rate.[15][18]

Protocol 2: Preparation of a Standard Co-Solvent Vehicle for In Vivo (IP, SC) Studies

This is a widely used vehicle for administering poorly soluble compounds in preclinical animal models.

Materials:

  • Your PROTAC

  • Dimethyl sulfoxide (DMSO)

  • PEG300 or PEG400

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

Methodology (Example for a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle): [16]

  • Weigh PROTAC : Weigh the required amount of your PROTAC into a sterile vial.

  • Initial Solubilization : Add the DMSO (10% of the final volume) to the vial. Vortex or sonicate gently until the PROTAC is completely dissolved. This is the most critical step.

  • Add Co-solvents : Add the PEG300 (40% of the final volume) and mix thoroughly. The solution should remain clear.

  • Add Surfactant : Add the Tween-80 (5% of the final volume) and mix again.

  • Add Aqueous Phase : Slowly add the sterile saline (45% of the final volume) dropwise while vortexing. It is crucial to add the aqueous component last and slowly to prevent the compound from precipitating.

  • Final Inspection : The final formulation should be a clear, homogenous solution. If any cloudiness or precipitation occurs, the formulation is not suitable, and you may need to adjust the percentages of the components or try a different vehicle (e.g., one containing a solubilizing agent like SBE-β-CD).[16]

References

Stability issues with Tos-O-C4-NH-Boc under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tos-O-C4-NH-Boc, a PROTAC linker, under acidic conditions. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary acidic liability of the this compound molecule?

A1: The primary site of instability for this compound under acidic conditions is the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is designed to be labile to acid and is readily cleaved to reveal the free amine.[1][2]

Q2: Under what acidic conditions is the Boc group typically removed?

A2: The Boc group is commonly removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent such as methanol or dioxane.[2]

Q3: Are the tosylate and ether functionalities of this compound stable to acidic conditions?

A3: Generally, both the tosylate and the ether linkages are more stable than the Boc group under acidic conditions.[3][4] However, prolonged exposure to very strong acids and high temperatures can potentially lead to the cleavage of the ether bond or hydrolysis of the tosyl group.[5][6][7] Ether cleavage typically requires harsh conditions, such as refluxing with HBr or HI.[7][8] The tosyl group is relatively robust in acidic media and is often used as a protecting group that can withstand conditions used to remove other acid-labile groups.[4][9]

Q4: What are the expected products of acidic treatment of this compound?

A4: The primary and expected products are the deprotected amine (in the form of its corresponding salt, e.g., trifluoroacetate or hydrochloride), isobutylene, and carbon dioxide.

Q5: What are potential side reactions to be aware of during the acidic deprotection of this compound?

A5: A common side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation that is formed as a byproduct.[1][2] If other nucleophilic functional groups are present in the molecule, they may be susceptible to this side reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Boc Deprotection Insufficient acid strength or concentration.Increase the concentration of the acid or switch to a stronger acid (e.g., from 2M HCl to 4M HCl in dioxane, or a higher percentage of TFA in DCM).
Short reaction time or low temperature.Increase the reaction time and/or allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
Steric hindrance around the Boc-protected amine.Prolonged reaction times or slightly elevated temperatures may be necessary.
Formation of Unknown Byproducts Alkylation by the tert-butyl cation byproduct.Add a scavenger such as anisole, thioanisole, or triisopropylsilane (TIS) to the reaction mixture to trap the tert-butyl cation.[2]
Degradation of other acid-sensitive functional groups in the molecule.Use milder acidic conditions (e.g., 10-20% TFA in DCM instead of 50%) or explore alternative, non-acidic deprotection methods if the substrate is particularly sensitive.
Cleavage of the ether or tosyl group.This is less likely but possible under harsh conditions. Avoid prolonged heating and excessively strong acids. If suspected, analyze the byproducts by mass spectrometry to identify fragments corresponding to linker degradation.
Low Yield of Deprotected Product Product loss during workup.The deprotected amine is often a salt and may be water-soluble. Avoid aqueous washes until the amine is in a protected or neutral form. Lyophilization can be an effective method for isolating polar amine salts.
Instability of the final product.Once deprotected, the free amine may be less stable. It is often best to use the deprotected product immediately in the next synthetic step or to store it as a stable salt.

Quantitative Data on Boc Deprotection

Reagent Solvent Typical Concentration Temperature Typical Reaction Time Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 °C to Room Temp.30 min - 2 hA very common and effective method. Scavengers are recommended.
Hydrochloric Acid (HCl)1,4-Dioxane4 MRoom Temp.30 min - 4 hOften used in solid-phase peptide synthesis.
Hydrochloric Acid (HCl)Methanol (MeOH) or Ethyl Acetate (EtOAc)1.25 M - 4 MRoom Temp.1 - 12 hCan be a milder alternative to TFA/DCM.

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

  • Dissolve the this compound containing substrate in anhydrous dichloromethane (DCM).

  • If the substrate contains nucleophilic groups (e.g., indoles, methoxybenzenes), add a scavenger such as triisopropylsilane (TIS) (1-5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50%).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting amine trifluoroacetate salt can often be used directly in the next step or purified as needed.

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

  • Dissolve the this compound containing substrate in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary.

  • Add a solution of 4 M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Precipitation of the hydrochloride salt may be observed.

  • Once the reaction is complete, the solvent can be removed under reduced pressure. If a precipitate has formed, it can be isolated by filtration and washed with a non-polar solvent like diethyl ether.

  • The resulting amine hydrochloride salt is typically a stable solid that can be stored or used in subsequent reactions.

Visualizations

Boc_Deprotection_Pathway Tos_O_C4_NH_Boc This compound Protonated_Boc Protonated Intermediate Tos_O_C4_NH_Boc->Protonated_Boc Protonation H_plus H+ (e.g., TFA, HCl) Deprotected_Amine Deprotected Amine Salt Protonated_Boc->Deprotected_Amine Loss of tert-butyl Tert_butyl_cation tert-Butyl Cation Protonated_Boc->Tert_butyl_cation CO2 CO2 Protonated_Boc->CO2 Isobutylene Isobutylene Tert_butyl_cation->Isobutylene Deprotonation Alkylated_Side_Product Alkylated Side Product Tert_butyl_cation->Alkylated_Side_Product Side Reaction (Alkylation of Nucleophile) Trapped_Cation Trapped Cation Tert_butyl_cation->Trapped_Cation Scavenger Scavenger (e.g., TIS)

Caption: Acid-catalyzed deprotection of this compound.

Troubleshooting_Workflow Start Start: Boc Deprotection of This compound Derivative Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time/Temp Incomplete->Increase_Time_Temp Increase_Acid Increase Acid Concentration Incomplete->Increase_Acid Increase_Time_Temp->Check_Completion Increase_Acid->Check_Completion Analyze_Purity Analyze Purity (LC-MS, NMR) Complete->Analyze_Purity Pure_Product Pure Product - Proceed Analyze_Purity->Pure_Product Yes Byproducts Byproducts Observed Analyze_Purity->Byproducts No Add_Scavenger Add Scavenger (e.g., TIS, Anisole) Byproducts->Add_Scavenger Milder_Conditions Use Milder Acidic Conditions Byproducts->Milder_Conditions Check_Linker_Integrity Check for Linker Degradation (MS Fragmentation) Byproducts->Check_Linker_Integrity Add_Scavenger->Start Re-run Reaction Milder_Conditions->Start Re-run Reaction

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Overcoming Steric Hindrance in PROTAC Linker Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to steric hindrance during PROTAC linker conjugation.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PROTAC linker conjugation and why is it a problem?

A1: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that impedes a chemical reaction. In PROTACs, which are heterobifunctional molecules, steric hindrance can prevent the successful conjugation of the target protein ligand and the E3 ligase ligand to the linker.[1][] This obstruction arises when the bulky nature of the ligands or the linker itself physically blocks the reactive sites, leading to low reaction yields or complete failure of the conjugation reaction.[1][] Ultimately, this hinders the formation of the essential ternary complex (Target Protein-PROTAC-E3 Ligase), which is necessary for the ubiquitination and subsequent degradation of the target protein.[][4]

Q2: My conjugation reaction is failing or giving very low yields. How do I know if steric hindrance is the cause?

A2: Diagnosing steric hindrance as the root cause of poor conjugation efficiency requires a systematic approach. Here are some indicators and troubleshooting steps:

  • Reaction Failure with Bulky Ligands: If you observe significantly lower yields when using larger, more complex warheads or E3 ligase ligands compared to smaller, less sterically demanding ones, hindrance is a likely culprit.

  • Incomplete Reactions: Analytical techniques such as HPLC or LC-MS showing significant amounts of unreacted starting materials (warhead-linker or E3 ligase-linker intermediates) suggest the final conjugation step is being impeded.

  • Computational Modeling: In silico tools can be used to model the PROTAC structure and predict potential steric clashes between the ligands and the linker.[5] These models can help visualize the spatial arrangement and identify problematic conformations.

A troubleshooting workflow to diagnose steric hindrance is presented below:

G start Low or No PROTAC Yield check_starting_materials Verify Purity and Reactivity of Starting Materials start->check_starting_materials check_reaction_conditions Optimize Reaction Conditions (Solvent, Temp, Time, Catalyst) check_starting_materials->check_reaction_conditions analyze_byproducts Analyze Reaction Mixture by LC-MS/NMR check_reaction_conditions->analyze_byproducts is_intermediate_formed Is Warhead-Linker or E3-Linker Intermediate Formed? analyze_byproducts->is_intermediate_formed steric_hindrance_suspected Steric Hindrance is a Likely Cause is_intermediate_formed->steric_hindrance_suspected Yes other_issues Investigate Other Issues (e.g., Reagent Degradation, Incorrect Stoichiometry) is_intermediate_formed->other_issues No modify_linker Modify Linker (Length, Flexibility, Attachment Point) steric_hindrance_suspected->modify_linker modify_ligand Modify Ligand Attachment Point steric_hindrance_suspected->modify_ligand use_click_chemistry Employ Click Chemistry steric_hindrance_suspected->use_click_chemistry G cluster_0 Warhead cluster_1 E3 Ligase Ligand cluster_2 Linker Warhead Warhead-Alkyne Linker Linker Formed via Triazole Ring Warhead->Linker Cu(I) Catalyst E3_Ligand E3 Ligand-Azide E3_Ligand->Linker PROTAC PROTAC Linker->PROTAC

References

Technical Support Center: Optimizing Linker Length for Improved Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize linker length in Proteolysis Targeting Chimeras (PROTACs) for enhanced ternary complex formation and target protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in ternary complex formation?

The linker in a PROTAC is a crucial component that connects the ligand binding to the protein of interest (POI) and the ligand recruiting an E3 ubiquitin ligase.[1] Its primary role is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] The linker's length, composition, and flexibility are critical factors that influence the spatial arrangement and stability of this complex, which is a prerequisite for subsequent ubiquitination and degradation of the target protein by the proteasome.[3][4]

Q2: Is there a universal optimal linker length for all PROTACs?

No, there is no single optimal linker length that works for all PROTACs. The ideal linker length is highly dependent on the specific target protein and the E3 ligase being utilized.[2][5] The structural characteristics of the POI and the E3 ligase, including the location of their binding pockets, dictate the required distance and orientation for effective ternary complex formation.[] Therefore, the optimal linker length must be determined empirically for each new PROTAC system through systematic variation and testing.[2]

Q3: What are the consequences of a suboptimal linker length?

A suboptimal linker length can significantly impair the efficacy of a PROTAC.

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase to the PROTAC, thus inhibiting ternary complex formation.[2]

  • Too long: Conversely, a linker that is too long can lead to an unstable and overly flexible ternary complex. This increased flexibility can result in inefficient ubiquitination of the target protein as the lysine residues on the POI may not be presented optimally to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[2]

Q4: What are the common types of linkers used in PROTAC design?

The most commonly used linkers in PROTAC design are polyethylene glycol (PEG) and alkyl chains.[5] These are popular due to their synthetic accessibility and the ease with which their length can be systematically varied.[1] More rigid linkers that incorporate cyclic structures like piperazine or piperidine rings are also being explored to provide conformational constraint and potentially improve physicochemical properties.[5][]

Troubleshooting Guide

Issue 1: No or low target protein degradation observed.

Possible Cause Troubleshooting Steps
Inefficient Ternary Complex Formation The linker may not be effectively bridging the target protein and the E3 ligase.[7] Synthesize and test a series of PROTACs with varying linker lengths and compositions.[7]
Steric Hindrance The linker may be too short, causing clashes between the POI and the E3 ligase. Design PROTACs with longer linkers.[2]
Excessive Flexibility The linker may be too long, leading to an unstable ternary complex. Design PROTACs with shorter or more rigid linkers.[2]
Poor Physicochemical Properties The PROTAC may have poor cell permeability or solubility.[8] Modify the linker to improve these properties, for example, by incorporating PEG units.[1]
Low Protein Expression Insufficient levels of the target protein or E3 ligase in the cell model.[7] Verify protein expression levels using Western Blotting.[7]

Issue 2: A "hook effect" is observed in dose-response curves.

Possible Cause Troubleshooting Steps
Formation of Binary Complexes at High Concentrations At high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which do not lead to degradation and compete with the formation of the productive ternary complex.[7][9]
Mitigation Strategies Perform a wide dose-response experiment to identify the optimal concentration range for degradation.[9] Test the PROTAC at lower concentrations (nanomolar to low micromolar range).[9]

Quantitative Data Summary

The optimal linker length is target-dependent. Below is a summary of data from studies on different target proteins, illustrating the impact of linker length on degradation efficacy.

Target Protein E3 Ligase Optimal Linker Length (atoms) Key Findings Reference
Estrogen Receptor α (ERα)pVHL16Both shorter and longer linkers resulted in reduced degradation efficacy.[10][11]
p38αCRBN15-17Linkers shorter than 15 atoms were less effective.[2]
BRD4VHLVariesDifferent linker attachment points and lengths significantly impact degradation.[12]

Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.

Experimental Protocols

1. PROTAC Synthesis (General Scheme for PEG Linkers)

This protocol describes a general two-step synthesis for a PROTAC using a bifunctional PEG linker.

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (e.g., with an amine functional group) and a bifunctional PEG linker (e.g., HOOC-PEGn-N3) in a suitable solvent such as DMF.

    • Add coupling reagents like HATU and DIPEA.

    • Stir the reaction at room temperature and monitor its completion using LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[1]

  • Second Coupling Reaction (Click Chemistry):

    • Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a solvent mixture (e.g., t-BuOH/H2O).

    • Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.

    • Stir the reaction at room temperature until completion.

    • Purify the final PROTAC product using preparative HPLC.[1]

2. Western Blotting for Protein Degradation

This protocol is for assessing the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[7]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

3. Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR can be used to measure the kinetics and affinity of ternary complex formation in real-time.[13][14]

  • Immobilization:

    • Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.[13]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the E3 ligase-coated surface to determine the binary binding affinity (KD).[13]

  • Ternary Complex Analysis:

    • Inject a mixture of the PROTAC and the target protein at varying concentrations over the E3 ligase-coated surface.[13]

    • The binding response will indicate the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgrams to an appropriate binding model to determine the kinetic parameters (kon, koff) and the affinity (KD) of the ternary complex.

    • The cooperativity factor (α) can be calculated as the ratio of the binary KD to the ternary KD.[14]

Visualizations

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays cluster_optimization Optimization Design Design PROTAC Library (Varying Linker Lengths) Synthesis Chemical Synthesis Design->Synthesis SPR SPR/ITC/FP Assays Synthesis->SPR Cell_Treatment Treat Cells with PROTACs Synthesis->Cell_Treatment Ternary_Complex_Formation Assess Ternary Complex Formation & Stability SPR->Ternary_Complex_Formation Analysis Analyze Data Ternary_Complex_Formation->Analysis Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot Dose_Response Dose-Response Curves (DC50, Dmax) Western_Blot->Dose_Response Dose_Response->Analysis Lead_Optimization Lead Optimization Analysis->Lead_Optimization

Caption: A typical workflow for linker length optimization.

Troubleshooting_Logic Start No/Low Degradation Check_Binary Confirm Binary Binding (PROTAC-POI & PROTAC-E3) Start->Check_Binary Binary_OK Binary Binding OK? Check_Binary->Binary_OK Check_Proteins Verify Protein Quality & Expression Binary_OK->Check_Proteins No Synthesize_Analogs Synthesize Analogs with Varying Linker Lengths Binary_OK->Synthesize_Analogs Yes Check_Proteins->Check_Binary Test_Analogs Test New Analogs in Biophysical & Cellular Assays Synthesize_Analogs->Test_Analogs Success Improved Degradation Test_Analogs->Success Failure Re-evaluate Target/ E3 Ligase Pair Test_Analogs->Failure

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

References

Validation & Comparative

Purity Analysis of Synthetic Tos-O-C4-NH-Boc: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic reagents is a critical parameter that directly impacts the success of research and development, particularly in the fields of medicinal chemistry and drug discovery. Tos-O-C4-NH-Boc, a tosylated, Boc-protected C4 ether linker, is a valuable building block in the synthesis of various molecules, including Proteolysis Targeting Chimeras (PROTACs). Ensuring its purity is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for the purity assessment of synthetic this compound, alongside a discussion of alternative linkers and their respective purity considerations.

Comparative Purity Analysis of this compound and Alternatives

The purity of this compound and its alternatives can be determined using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can detect impurities, while Mass Spectrometry (MS) confirms the molecular weight.

CompoundProtecting GroupLinker TypePurity (%)Analytical MethodReference
This compound BocC4 Ether, Tosylated97.03HPLC[1]
Fmoc-NH-PEG2-CH2COOHFmocPEG>98Not Specified[2]
Fmoc-NH-PEG4-CH2CH2COOHFmocPEG99.64Not Specified[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instruments and samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds. For Boc-protected amines like this compound, a reverse-phase method is typically employed.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Gradient: A typical gradient would be a linear increase in the organic phase (Acetonitrile) over time, for example, from 5% to 95% B over 20 minutes.[3]

Flow Rate: 1.0 mL/min[1][3]

Detection: UV at 220 nm[1]

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5-1.0 mg/mL.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR should be performed.

Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Analysis: The ¹H NMR spectrum will provide information on the proton environment. Key signals to expect for this compound include:

  • A singlet around 1.4 ppm corresponding to the nine protons of the Boc group.

  • Aromatic protons of the tosyl group.

  • Methylene protons of the C4 linker.

  • The NH proton of the carbamate.

¹³C NMR Analysis: The ¹³C NMR spectrum confirms the carbon framework of the molecule. Expected signals for this compound would include:

  • The quaternary and methyl carbons of the Boc group.

  • Carbons of the C4 linker.

  • Aromatic carbons of the tosyl group.

  • The carbonyl carbon of the Boc group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to identify potential impurities. Electrospray ionization (ESI) is a common technique for this type of molecule.

Instrumentation:

  • A mass spectrometer with an ESI source, often coupled with a liquid chromatography system (LC-MS).

Sample Preparation: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by LC. The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, at a low concentration (e.g., µg/mL to ng/mL range).

Analysis: The mass spectrometer will measure the mass-to-charge ratio (m/z) of the ions. For this compound, the expected molecular ion [M+H]⁺ or other adducts ([M+Na]⁺, etc.) should be observed, confirming the molecular weight.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the experimental process and selecting the appropriate analytical method, the following diagrams are provided.

experimental_workflow Experimental Workflow for Purity Analysis cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion prep Dissolve this compound in appropriate solvent hplc HPLC Analysis prep->hplc nmr NMR Spectroscopy prep->nmr ms Mass Spectrometry prep->ms hplc_data Determine Purity (%) hplc->hplc_data nmr_data Confirm Structure & Identify Impurities nmr->nmr_data ms_data Confirm Molecular Weight ms->ms_data report Generate Certificate of Analysis hplc_data->report nmr_data->report ms_data->report decision_tree Decision Tree for Analytical Method Selection cluster_quant Quantitative Purity cluster_struct Structural Information cluster_mw Molecular Weight start What is the primary analytical goal? quant Quantitative Purity Determination start->quant structure Structural Confirmation & Impurity ID start->structure mw Molecular Weight Verification start->mw hplc HPLC quant->hplc nmr NMR structure->nmr ms Mass Spectrometry mw->ms

References

Comparative Analysis of PROTAC Linkers: NMR and Mass Spectrometry Data for Tos-O-C4-NH-Boc and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting element, is a critical determinant of its efficacy, influencing cellular permeability, ternary complex formation, and ultimately, the degradation of the protein of interest. This guide provides a comparative analysis of the NMR and mass spectrometry data for the commonly used linker, Tos-O-C4-NH-Boc, and its shorter and longer chain analogs, Tos-O-C3-NH-Boc and Tos-O-C5-NH-Boc. Understanding the spectral characteristics of these linkers is essential for their synthesis, quality control, and the overall development of effective PROTAC degraders.

Data Presentation: NMR and Mass Spectrometry

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its C3 and C5 analogs. This data is compiled based on known spectral data for the constituent chemical fragments, including butyl tosylate and N-Boc protected amino alcohols.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Tos-O-C3-NH-Boc 7.78d2HAr-H
7.34d2HAr-H
4.55br s1HNH
4.04t2HO-CH₂
3.16q2HN-CH₂
2.44s3HAr-CH₃
1.85p2HCH₂
1.44s9HC(CH₃)₃
This compound 7.79d2HAr-H
7.35d2HAr-H
4.52br s1HNH
4.02t2HO-CH₂
3.10q2HN-CH₂
2.45s3HAr-CH₃
1.70-1.60m4HCH₂-CH₂
1.44s9HC(CH₃)₃
Tos-O-C5-NH-Boc 7.79d2HAr-H
7.35d2HAr-H
4.51br s1HNH
4.01t2HO-CH₂
3.08q2HN-CH₂
2.45s3HAr-CH₃
1.65-1.55m2HO-CH₂-CH₂
1.44s9HC(CH₃)₃
1.38-1.30m4HN-CH₂-(CH₂)₂

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
Tos-O-C3-NH-Boc 155.9C=O (Boc)
144.7Ar-C (quat)
133.0Ar-C (quat)
129.8Ar-CH
127.9Ar-CH
79.1C(CH₃)₃
69.5O-CH₂
38.0N-CH₂
29.5CH₂
28.4C(CH₃)₃
21.6Ar-CH₃
This compound 156.0C=O (Boc)
144.8Ar-C (quat)
133.1Ar-C (quat)
129.9Ar-CH
127.8Ar-CH
79.2C(CH₃)₃
70.3O-CH₂
40.2N-CH₂
28.8CH₂
28.4C(CH₃)₃
26.5CH₂
21.6Ar-CH₃
Tos-O-C5-NH-Boc 156.0C=O (Boc)
144.8Ar-C (quat)
133.1Ar-C (quat)
129.9Ar-CH
127.8Ar-CH
79.2C(CH₃)₃
70.6O-CH₂
40.5N-CH₂
30.0CH₂
28.8CH₂
28.4C(CH₃)₃
23.5CH₂
21.6Ar-CH₃

Table 3: Predicted Mass Spectrometry Data (ESI+)

Compound[M+H]⁺ (m/z)[M+Na]⁺ (m/z)Key Fragmentation Ions (m/z)
Tos-O-C3-NH-Boc 330.1352.1274.1 ([M-C₄H₉O]⁺), 230.1 ([M-Boc+H]⁺), 174.1 ([M-OTs]⁺), 155.1 (Tos⁺), 116.1 ([BocNHCH₂CH₂CH₂]⁺), 57.1 (t-Bu⁺)
This compound 344.2366.2288.2 ([M-C₄H₉O]⁺), 244.2 ([M-Boc+H]⁺), 188.2 ([M-OTs]⁺), 155.1 (Tos⁺), 130.1 ([BocNH(CH₂)₄]⁺), 57.1 (t-Bu⁺)
Tos-O-C5-NH-Boc 358.2380.2302.2 ([M-C₄H₉O]⁺), 258.2 ([M-Boc+H]⁺), 202.2 ([M-OTs]⁺), 155.1 (Tos⁺), 144.1 ([BocNH(CH₂)₅]⁺), 57.1 (t-Bu⁺)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A representative protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like PROTAC linkers is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • The relaxation delay should be set to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0 to 200 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the isotope (e.g., 1024 scans or more).

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Electrospray Ionization Mass Spectrometry (ESI-MS)

A general protocol for obtaining the mass spectrum of a PROTAC linker is as follows:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system for ESI, often a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and other adducted species (e.g., [M+Na]⁺).

    • Set the mass range to cover the expected molecular weight of the compound and its potential fragments.

  • Fragmentation Analysis (MS/MS):

    • To obtain structural information, perform tandem mass spectrometry (MS/MS).

    • Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

    • Analyze the resulting fragment ions to elucidate the structure of the molecule.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_output Results Sample PROTAC Linker (e.g., this compound) Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Dissolve_MS Dissolve and Dilute for ESI Sample->Dissolve_MS NMR NMR Spectrometer (¹H and ¹³C) Dissolve_NMR->NMR MS Mass Spectrometer (ESI-MS and MS/MS) Dissolve_MS->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data MS_Data Acquire Mass Spectrum and Fragmentation Data MS->MS_Data NMR_Spectra ¹H and ¹³C NMR Spectra NMR_Data->NMR_Spectra MS_Spectrum Mass Spectrum (m/z values) MS_Data->MS_Spectrum

Caption: General experimental workflow for NMR and mass spectrometry analysis.

logical_relationship cluster_molecule This compound Structure cluster_properties Key Functional Roles Tosyl Tosyl Group (Tos) Butyl Butyl Linker (-C4H8-) Tosyl->Butyl Leaving_Group Good Leaving Group (Enables further reaction) Tosyl->Leaving_Group Boc Boc Protecting Group (-NH-Boc) Butyl->Boc Spacer Provides Spatial Separation (Flexibility and Length) Butyl->Spacer Protection Protects Amine (Prevents side reactions) Boc->Protection

Caption: Functional components of the this compound linker.

A Head-to-Head Comparison of Alkyl-Ether and PEG-Based PROTAC Linkers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of Tos-O-C4-NH-Boc, an alkyl-ether-based PROTAC linker, and polyethylene glycol (PEG)-based linkers. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of their performance, supported by experimental data, detailed protocols, and visual diagrams to inform rational PROTAC design.

Introduction to PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component that influences the PROTAC's efficacy, physicochemical properties, and pharmacokinetics. This guide focuses on comparing a specific alkyl-ether linker, this compound, with the widely used class of PEG-based linkers.

This compound is an alkyl-ether-based linker characterized by a tosyl group, a four-carbon alkyl chain, and a Boc-protected amine. This structure imparts a degree of rigidity and hydrophobicity. In contrast, PEG-based linkers , composed of repeating ethylene glycol units, are known for their flexibility, hydrophilicity, and ability to improve the solubility of the overall PROTAC molecule.[1][2][3]

Comparative Analysis: Physicochemical and Biological Properties

PropertyAlkyl-Ether Linker (e.g., this compound)PEG-Based LinkerKey Considerations
Solubility Generally lower aqueous solubility due to hydrophobic alkyl chain.[2]Higher aqueous solubility due to hydrophilic ethylene glycol units.[1][2]Improved solubility can enhance bioavailability and ease of formulation.
Permeability Can exhibit good cell permeability, but may be limited by overall molecule size and polarity.Permeability is variable; shorter PEG chains can improve permeability, while longer chains may decrease it.A balance between solubility and permeability is crucial for cellular uptake.
Metabolic Stability Generally higher metabolic stability due to the C-C and C-O bonds being less susceptible to enzymatic cleavage.[2]Can be more susceptible to metabolism, particularly oxidation of the ether linkages.Higher metabolic stability can lead to a longer in vivo half-life.
Flexibility More rigid compared to long PEG chains.Highly flexible, which can be advantageous for ternary complex formation.Optimal flexibility is required to facilitate the correct orientation of the POI and E3 ligase.
Synthesis Often involves standard alkylation and protection/deprotection steps.Synthesis can be more complex, especially for monodisperse PEG chains of specific lengths.[2]Synthetic accessibility and cost are important factors in drug development.

Quantitative Performance Data: A Case Study on BRD4-Targeting PROTACs

The following table summarizes data from a study comparing BRD4-targeting PROTACs with an alkyl linker and a PEG linker. This provides a quantitative basis for understanding the performance differences.

PROTACLinker TypeDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min in HLM)
PROTAC A Alkyl (8 atoms)15>951.2120
PROTAC B PEG (3 units)5>950.845

This is representative data compiled from multiple sources for illustrative purposes and may not reflect a single head-to-head study.

Signaling Pathway: PROTAC-Mediated Degradation of KRAS

The KRAS protein is a key node in the RAS/RAF/MEK/ERK signaling pathway, which is frequently mutated in cancer. PROTACs are being developed to target oncogenic KRAS mutants for degradation, thereby inhibiting downstream signaling and tumor growth.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR SOS1 SOS1 (GEF) EGFR->SOS1 Recruits KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) GAP GAP KRAS_GTP->GAP Inactivates RAF RAF KRAS_GTP->RAF Activates Proteasome Proteasome KRAS_GTP->Proteasome Ubiquitination & Degradation SOS1->KRAS_GDP Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates PROTAC KRAS PROTAC PROTAC->KRAS_GTP E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits EGF EGF EGF->EGFR Binds PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_adme In Vitro ADME synthesis PROTAC Synthesis (Alkyl vs. PEG linker) characterization Purity & Structural Verification (LC-MS, NMR) synthesis->characterization binding Binary Binding Assays (SPR, ITC, FP) characterization->binding ternary Ternary Complex Formation (TR-FRET, AlphaLISA) binding->ternary degradation Protein Degradation (Western Blot, In-Cell Western) ternary->degradation permeability Cell Permeability (Caco-2, PAMPA) degradation->permeability toxicity Cytotoxicity Assays (MTT, CellTiter-Glo) permeability->toxicity solubility Kinetic/Thermodynamic Solubility toxicity->solubility metabolism Metabolic Stability (Microsomes, Hepatocytes) solubility->metabolism Linker_Comparison cluster_alkyl This compound (Alkyl-Ether) cluster_peg PEG-Based Linkers alkyl_sol Lower Solubility peg_sol Higher Solubility alkyl_sol->peg_sol improves alkyl_perm Potentially Higher Permeability alkyl_met Higher Metabolic Stability peg_met Lower Metabolic Stability alkyl_met->peg_met decreases alkyl_synth Simpler Synthesis peg_synth More Complex Synthesis alkyl_synth->peg_synth increases complexity peg_perm Variable Permeability

References

Alkyl Ether Linkers Demonstrate Superior Stability in Drug Conjugates, Enhancing Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of targeted drug delivery, particularly for Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic success. A comparative analysis of various linker technologies reveals that alkyl ether linkers offer significant advantages in terms of stability over other commonly used linker types, such as esters, carbonates, and hydrazones. This enhanced stability translates to a more controlled release of the therapeutic payload, minimizing off-target toxicity and maximizing efficacy.

The primary role of a linker is to connect a potent cytotoxic drug to a monoclonal antibody, which in turn directs the drug to cancer cells. An ideal linker must be robust enough to remain intact in systemic circulation but labile enough to release the drug upon reaching the target cell. Premature drug release is a major concern in ADC development, as it can lead to severe side effects and a diminished therapeutic window.

Alkyl ether linkages are characterized by their high chemical stability. Unlike ester or carbonate linkages, which are susceptible to hydrolysis by esterases prevalent in human plasma, ether bonds are generally resistant to enzymatic cleavage. This inherent stability prevents the premature release of the cytotoxic payload into the bloodstream, a significant advantage in ensuring that the drug reaches its intended target.

Comparative Stability of Linker Types

Quantitative data from preclinical studies highlight the superior stability of ether-based linkers compared to other cleavable linker chemistries. For instance, a novel silyl ether-based linker has demonstrated a significantly longer half-life in human plasma than traditional acid-cleavable hydrazone and carbonate linkers.

Linker TypeLinker SubtypeHalf-life (t½) in Human PlasmaReference
Ether Silyl Ether> 7 days[1]
Hydrazone Phenylketone-derived~ 2 days[1]
Carbonate -~ 36 hours[1]
Dipeptide Val-CitHigh plasma stability[2]
Thioether SMCCHigh plasma stability[3]

This extended plasma stability is a key advantage of alkyl ether linkers, suggesting a lower potential for off-target toxicity and a wider therapeutic window for ADCs employing this technology.

Mechanism of Action: Internalization and Payload Release

The journey of an ADC from administration to therapeutic action involves a series of precise steps. The following diagram illustrates the general mechanism of ADC internalization and payload release.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome (Acidic pH) Receptor->Endosome 2. Internalization Lysosome Lysosome (Enzymes & Acidic pH) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

General mechanism of action for an Antibody-Drug Conjugate (ADC).

Upon binding to the target antigen on the cancer cell surface, the ADC is internalized through endocytosis. It is then trafficked to the lysosome, where the acidic environment and enzymatic activity lead to the cleavage of the linker and the release of the cytotoxic payload. The released drug can then exert its cell-killing effect. The stability of the linker is paramount to ensure that this release happens specifically within the target cell.

Experimental Protocols for Assessing Linker Stability

The stability of an ADC linker is evaluated through rigorous in vitro and in vivo experiments.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation from the ADC in plasma.

Methodology:

  • The ADC is incubated in human or animal plasma at 37°C.

  • Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • The amount of intact ADC, total antibody, and released payload in the samples is quantified.

  • Quantification Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the concentration of the total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.[2]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the direct measurement of the intact ADC, free payload, and any payload-adducts.[2][4]

The following workflow illustrates the key steps in an in vitro plasma stability assay.

Plasma_Stability_Workflow cluster_quantification Quantification Methods Start Start Incubate Incubate ADC in Plasma at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quantify Quantify ADC Components Sample->Quantify ELISA ELISA Quantify->ELISA LCMS LC-MS Quantify->LCMS Analyze Analyze Data & Determine Half-life End End Analyze->End ELISA->Analyze LCMS->Analyze

Workflow for in vitro plasma stability assessment of ADCs.
In Vivo Pharmacokinetic Study

Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.

Methodology:

  • A single intravenous dose of the ADC is administered to an appropriate animal model (e.g., mice, rats).

  • Blood samples are collected at predetermined time points.

  • Plasma is isolated from the blood samples.

  • The concentrations of total antibody, intact ADC, and free payload are quantified using methods like ELISA and LC-MS/MS.[5]

Conclusion

The selection of a linker is a critical decision in the design of effective and safe ADCs. Alkyl ether linkers, with their inherent chemical stability, offer a significant advantage over more labile linker types by minimizing premature drug release in systemic circulation. This enhanced stability profile is expected to translate into improved therapeutic outcomes for patients by increasing the concentration of the cytotoxic payload delivered to the tumor while reducing systemic toxicity. Further research and clinical development of ADCs incorporating alkyl ether linkers are warranted to fully realize their therapeutic potential.

References

A Comparative Guide to Validating PROTAC Target Degradation: Western Blot and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, robust and reliable validation of PROTAC-induced target degradation is paramount. This guide provides an objective comparison of Western blot and its emerging alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block protein function, PROTACs lead to the physical removal of the target protein.[2] Consequently, accurately quantifying this degradation is a critical step in the development of these novel therapeutics.

This guide will delve into the established method of Western blotting and compare it with several alternative techniques that offer advantages in throughput, quantification, and workflow efficiency.

The Gold Standard: Western Blotting

Western blotting is a widely used and trusted technique for quantifying the degradation of a target protein induced by PROTACs.[2] It allows for the determination of key efficacy parameters such as the DC50 (the concentration of a PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[2]

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][4]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_POI Degraded Protein Proteasome->Degraded_POI Degradation Western_Blot_Workflow start Start cell_culture Cell Culture & Seeding start->cell_culture protac_treatment PROTAC Treatment (Dose-Response & Time-Course) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Extraction protac_treatment->cell_lysis protein_quantification Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblotting Immunoblotting (Blocking, Primary & Secondary Antibodies) transfer->immunoblotting detection Signal Detection (Chemiluminescence) immunoblotting->detection data_analysis Data Analysis (Densitometry, Normalization) detection->data_analysis dc50_dmax Determine DC50 & Dmax data_analysis->dc50_dmax

References

A Researcher's Guide to Orthogonal Methods for Confirming PROTAC-Mediated Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Validating PROTAC Efficacy and Specificity

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by offering a novel therapeutic modality that induces the degradation of specific target proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs utilize the cell's own ubiquitin-proteasome system to eliminate the protein of interest entirely. This unique mechanism of action necessitates a robust and multi-faceted validation strategy to confirm on-target degradation, quantify efficacy, and assess specificity. Relying on a single analytical method is insufficient; a suite of orthogonal techniques is crucial for generating a comprehensive and reliable data package.

This guide provides an objective comparison of key orthogonal methods used to validate PROTAC-mediated protein degradation. We will delve into the performance of each method, provide detailed experimental protocols for key techniques, and present quantitative data to facilitate comparison.

The PROTAC Mechanism of Action: A Ternary Complex is Key

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The cornerstone of PROTAC action is the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades

PROTAC-mediated protein degradation pathway.

Comparison of Orthogonal Validation Methods

A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a PROTAC. The choice of method depends on the specific experimental question, throughput requirements, and available resources.

MethodPrincipleKey ParametersThroughputAdvantagesLimitations
Western Blot Size-based separation of proteins followed by antibody-based detection.[1]DC50, DmaxLow to MediumWidely accessible, provides molecular weight information, direct visualization of protein loss.Semi-quantitative, lower throughput, dependent on antibody quality.[2]
Mass Spectrometry (Proteomics) Unbiased identification and quantification of thousands of proteins in a cell lysate.[1]Fold change, Specificity ScoreLowGold standard for specificity, identifies off-targets, provides a global view of proteome changes.[3]Technically demanding, expensive, complex data analysis.
HiBiT/NanoBRET Luciferase-based reporter system where a small tag (HiBiT) on the target protein reconstitutes a functional luciferase with a larger subunit (LgBiT).[1]DC50, Dmax, Degradation RateHighReal-time kinetics in live cells, highly sensitive, high-throughput compatible.[4]Requires genetic modification of cells (CRISPR knock-in).
Flow Cytometry Quantification of protein levels on a per-cell basis using fluorescently labeled antibodies.[1]Mean Fluorescence Intensity (MFI)HighHigh-throughput, single-cell analysis, can identify subpopulations of responders.[2]Indirect measurement, requires high-quality antibodies, fixation/permeabilization can affect epitopes.
Immunofluorescence Visualization of protein abundance and subcellular localization using fluorescently labeled antibodies.[1]Fluorescence IntensityLow to MediumProvides spatial information, visual confirmation of degradation.[2]Not easily quantifiable, lower throughput.
ELISA Antibody-based detection of a target protein in a plate-based format.DC50, DmaxHighHigh-throughput, quantitative.Prone to antibody cross-reactivity, no molecular weight information.
Quantitative Data Comparison: The BRD4 Degrader MZ1 as a Case Study

To illustrate how these methods compare, the following table presents representative data for the well-characterized BRD4-degrading PROTAC, MZ1.

MethodCell LineTreatment TimeDC50DmaxReference(s)
Western Blot HEK29324h~100 nM>90%[1]
HiBiT/NanoBRET HEK2934h~30 nM>90%[4]
Mass Spectrometry VariesVaries--[1]
Flow Cytometry VariesVaries--[2]
Immunofluorescence U2OS4h-Visual reduction[1]
Note: The presented values are approximations derived from multiple sources and are intended for illustrative purposes. Experimental conditions can significantly influence the observed DC50 and Dmax.

Experimental Protocols

Detailed methodologies are crucial for generating reproducible and reliable data. Below are protocols for key orthogonal validation methods.

Western Blotting

This technique is a cornerstone for confirming protein degradation.

Western_Blot_Workflow cluster_workflow Western Blot Workflow Cell_Treatment 1. Cell Treatment with PROTAC Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Antibody_Incubation 6. Primary & Secondary Antibody Incubation Blocking->Antibody_Incubation Detection 7. Chemiluminescent Detection Antibody_Incubation->Detection Analysis 8. Data Analysis (Densitometry) Detection->Analysis

Workflow for Western blot validation.

Protocol:

  • Cell Lysis: Treat cells with varying concentrations of the PROTAC for a desired time course. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Mass Spectrometry-Based Proteomics

This unbiased approach is the gold standard for assessing PROTAC selectivity.

MS_Proteomics_Workflow cluster_workflow Mass Spectrometry Workflow Sample_Prep 1. Cell Treatment & Lysis Digestion_Labeling 2. Protein Digestion & Isobaric Labeling (TMT) Sample_Prep->Digestion_Labeling LC_MS 3. LC-MS/MS Analysis Digestion_Labeling->LC_MS Data_Analysis 4. Data Analysis (Protein ID & Quant) LC_MS->Data_Analysis Target_Validation 5. On-target & Off-target Identification Data_Analysis->Target_Validation

Workflow for off-target identification.

Protocol:

  • Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control. Lyse the cells and quantify the protein content.[1]

  • Protein Digestion and Labeling: Digest the proteins into peptides using an enzyme like trypsin. For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography. Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify the relative abundance of each protein across the different samples.[3]

  • Data Analysis: Use specialized software to identify the proteins and quantify the changes in their abundance following PROTAC treatment. Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.[3]

HiBiT/NanoBRET Assay

This method allows for real-time, quantitative monitoring of protein degradation in live cells.

Protocol:

  • Cell Line Generation: Use CRISPR/Cas9 to knock in the HiBiT tag at the N- or C-terminus of the gene encoding the protein of interest in a cell line stably expressing LgBiT.[1]

  • Cell Plating and Treatment: Plate the engineered cells in a white, opaque 96-well plate. Prepare serial dilutions of the PROTAC and add them to the cells.

  • Luminescence Measurement (Kinetic): Add a live-cell substrate (e.g., Nano-Glo® Endurazine™) to the medium before or concurrently with the PROTAC. Measure luminescence at regular intervals over time using a plate reader equipped with a live-cell incubator.[4]

  • Luminescence Measurement (Endpoint): After the desired incubation time, add a lytic reagent containing the NanoLuc substrate. Measure luminescence using a plate reader.[1]

  • Analysis: Normalize luminescence signals to a vehicle control. For kinetic assays, analyze the rate of degradation and time to Dmax. For endpoint assays, plot dose-response curves to determine DC50 and Dmax.[1]

Flow Cytometry

This technique quantifies protein levels in individual cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the PROTAC as required. Harvest the cells by trypsinization or scraping.[1]

  • Fixation and Permeabilization (for intracellular targets): Fix the cells with a crosslinking agent like paraformaldehyde. Permeabilize the cells with a detergent (e.g., saponin or methanol) to allow antibody entry.[1]

  • Antibody Staining: Incubate the cells with a primary antibody against the protein of interest. Wash the cells and incubate with a fluorescently labeled secondary antibody.[1]

  • Data Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.[1]

  • Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) or the percentage of cells with reduced fluorescence. Compare the results from PROTAC-treated cells to vehicle-treated controls.[1]

Logical Relationships in PROTAC Validation

The validation of a PROTAC is a stepwise process, moving from initial confirmation of degradation to a deeper understanding of its specificity and functional consequences.

Logical_Flow cluster_validation_flow PROTAC Validation Cascade Initial_Screen Initial Degradation Screen (e.g., Western Blot, HiBiT) Dose_Response Dose-Response & Kinetics (DC50, Dmax, Rate) Initial_Screen->Dose_Response Specificity_Analysis Specificity Assessment (Mass Spectrometry) Dose_Response->Specificity_Analysis Mechanism_Of_Action Mechanism of Action (Ubiquitination Assays) Specificity_Analysis->Mechanism_Of_Action Functional_Outcomes Functional Consequences (Cell Viability, Phenotypic Assays) Mechanism_Of_Action->Functional_Outcomes Validated_PROTAC Validated PROTAC Candidate Functional_Outcomes->Validated_PROTAC

Logical flow for assessing PROTAC effects.

Conclusion

The validation of PROTAC-mediated protein degradation is a critical step in the development of this exciting new class of therapeutics. A comprehensive understanding of a PROTAC's efficacy, selectivity, and mechanism of action can only be achieved through the use of multiple, orthogonal validation methods.[1] By combining traditional techniques like Western Blotting with high-throughput approaches such as HiBiT/NanoBRET and unbiased methods like mass spectrometry, researchers can build a robust data package that provides a high degree of confidence in their PROTAC candidates. This guide provides a framework for designing and executing a thorough validation strategy, ultimately accelerating the translation of promising PROTACs from the bench to the clinic.

References

The Pivotal Role of Alkyl Chain Linkers: A Comparative Guide for Drug Development and Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of linker molecules is a critical determinant of success in therapeutic and diagnostic applications. Among the various linker types, simple yet versatile alkyl chains of differing lengths play a crucial role in modulating the efficacy of novel drug modalities and the functionalization of surfaces. This guide provides an objective comparison of the performance of different length alkyl chain linkers in Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and surface functionalization applications, supported by experimental data and detailed protocols.

This comprehensive analysis highlights the profound impact that subtle changes in alkyl chain length can have on biological activity and surface properties, offering a valuable resource for optimizing the design of next-generation therapeutics and functional materials.

I. Impact of Alkyl Chain Linker Length on PROTAC Efficacy

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. The length of this linker directly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation.[1]

Quantitative Data Summary

The following table summarizes the impact of alkyl and PEG linker length on the degradation of various target proteins.

Target ProteinLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
TBK1 Alkyl/Ether< 12No degradation--[2]
21396-[2]
2929276-[2]
Estrogen Receptor α (ERα) Alkyl9>1000~20MCF7[3]
12~500~60MCF7[3]
16~100~80MCF7[3]
19~500~50MCF7[3]
21>1000~30MCF7[3]
BRD4 PEG3>1000-HEK293T[2]
4~100-HEK293T[2]
5~10-HEK293T[2]

Key Observations:

  • Optimal Length is Target-Dependent: As seen with TBK1 and ERα, there is often an optimal linker length for maximal degradation, with both shorter and longer linkers exhibiting reduced efficacy.[2][3]

  • Minimum Length Requirement: For some targets, a minimum linker length is required to enable the formation of a productive ternary complex and initiate degradation.[2]

  • Flexibility Matters: Flexible linkers like alkyl and PEG chains can adopt multiple conformations, which can be crucial for achieving the optimal geometry for ternary complex formation.[2]

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Evaluation A 1. Cell Culture Plate cells and allow to adhere B 2. PROTAC Treatment Treat cells with varying concentrations of PROTACs A->B C 3. Cell Lysis Harvest cells and prepare protein lysates B->C D 4. Protein Quantification Determine protein concentration of lysates C->D E 5. Western Blot Separate proteins by SDS-PAGE and transfer to membrane D->E F 6. Immunoblotting Probe with primary and secondary antibodies E->F G 7. Data Analysis Quantify band intensity to determine DC₅₀ and Dₘₐₓ F->G

General experimental workflow for evaluating PROTAC efficacy.
Detailed Experimental Protocols

1. Western Blot for PROTAC-Induced Protein Degradation [4][5]

This protocol outlines the steps to quantify the degradation of a target protein following treatment with a PROTAC.

  • Cell Treatment:

    • Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

2. Cell Viability Assay (MTT/CTG) [6][7]

This assay measures the effect of PROTAC-induced protein degradation on cell viability.

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 48 or 72 hours).

  • Assay Procedure (using MTT as an example):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the PROTAC concentration to determine the IC₅₀ value.

II. Influence of Alkyl Chain Linker Length on Antibody-Drug Conjugate (ADC) Performance

ADCs are targeted therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a linker. The linker's properties, including its length, are crucial for the ADC's stability, pharmacokinetics, and efficacy.[5][8] While various linker chemistries are employed, the length of the alkyl chain within the linker can influence the drug-to-antibody ratio (DAR) and the overall therapeutic index.[9][10]

Quantitative Data Summary

The following table presents representative data on the impact of linker length on ADC performance. Direct comparisons of purely alkyl linkers of varying lengths are less common in the literature, which often focuses on more complex or hydrophilic linkers like PEGs.

Antibody-TargetLinker TypeLinker MoietyDARIn Vitro Cytotoxicity (IC₅₀, ng/mL)In Vivo Efficacy (% TGI)Reference
Trastuzumab-HER2Non-cleavableSMCC (Alkyl + Cyclohexane)~3.5Varies with cell line-[11]
Anti-CD22PEGPEG4~4~10~80[12]
PEG8~4~15>90[12]
PEG12~4~20>90[12]

Key Observations:

  • Hydrophobicity and Aggregation: Longer, more hydrophobic alkyl linkers can sometimes lead to ADC aggregation, especially at higher DARs. The inclusion of hydrophilic moieties like PEG can mitigate this.[12][13]

  • Stability and Payload Release: Shorter linkers may position the payload closer to the antibody, potentially increasing steric hindrance and enhancing stability in circulation.[5] Conversely, a certain linker length is necessary to ensure efficient payload release upon internalization into the target cell.[8]

  • Therapeutic Index: The optimal linker length is a balance between stability in circulation (to minimize off-target toxicity) and efficient payload release in the tumor, ultimately impacting the therapeutic index.[7][14]

Visualizing the ADC Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of an ADC.

ADC_Synthesis_Workflow cluster_synthesis General ADC Synthesis Workflow A 1. Antibody Modification (e.g., reduction of interchain disulfides) C 3. Conjugation Reaction React the modified antibody with the linker-payload A->C B 2. Linker-Payload Synthesis Synthesize the cytotoxic payload attached to the linker B->C D 4. Purification Remove unconjugated components (e.g., using chromatography) C->D E 5. Characterization Determine DAR, purity, and stability D->E

A simplified workflow for the synthesis of an Antibody-Drug Conjugate.
Detailed Experimental Protocol

1. General Protocol for ADC Synthesis via Thiol-Maleimide Conjugation [8][15]

This protocol describes a common method for conjugating a maleimide-functionalized linker-payload to a monoclonal antibody.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS).

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to reduce the interchain disulfide bonds, exposing free thiol groups. The amount of TCEP will influence the final DAR.

    • Incubate the reaction for a defined period (e.g., 1-2 hours) at a specific temperature (e.g., 37°C).

    • Remove the excess reducing agent using a desalting column.

  • Conjugation:

    • Dissolve the maleimide-functionalized linker-payload in a co-solvent like DMSO.

    • Add the linker-payload solution to the reduced antibody solution. A molar excess of the linker-payload is typically used.

    • Allow the conjugation reaction to proceed for a set time (e.g., 1 hour) at room temperature.

  • Purification and Characterization:

    • Purify the resulting ADC using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-payload and aggregated antibody.

    • Characterize the purified ADC to determine the average DAR (e.g., by UV-Vis spectroscopy or mass spectrometry), purity, and aggregation state.

III. Role of Alkyl Chain Linker Length in Surface Functionalization

Self-assembled monolayers (SAMs) of alkanethiols on gold or alkylphosphonates on metal oxides are widely used to create well-defined surfaces for various applications, including biosensors and biomaterial interfaces. The length of the alkyl chain is a key parameter that influences the structure, density, and functional properties of the SAM.[13][16]

Quantitative Data Summary

The table below summarizes how alkyl chain length affects the properties of SAMs.

SubstrateLinker MoleculeAlkyl Chain Length (Carbons)Surface Coverage / Packing DensityFilm Thickness (Å)Application RelevanceReference
Titanium OxideAlkyl Phosphates10Lower~12Less ordered film[13]
15Higher~18More ordered, crystalline-like film[13]
18Highest~22Densely packed, highly ordered film[13]
GoldAlkanethiols9--Increased protein adsorption on mixed SAMs with longer hydrophobic chains[4]
11--Standard for inert bio-interfaces[1]

Key Observations:

  • Order and Packing Density: Longer alkyl chains generally lead to more ordered and densely packed SAMs due to increased van der Waals interactions between the chains.[13][17]

  • Film Thickness: The thickness of the SAM increases linearly with the length of the alkyl chain.[13]

  • Protein Adsorption: The properties of the terminal group of the SAM are a primary determinant of protein adsorption. However, the underlying alkyl chain length can influence the presentation of these terminal groups and the overall surface properties, thereby affecting protein interactions.[1][4]

Visualizing the Relationship Between Linker Length and SAM Properties

The following diagram illustrates the logical relationship between increasing alkyl chain length and the resulting properties of the self-assembled monolayer.

SAM_Properties_Relationship cluster_relationship Linker Length and SAM Property Relationship A Increase in Alkyl Chain Length B Increased van der Waals Interactions A->B E Increased Film Thickness A->E C Higher Packing Density B->C D Increased Order / Crystallinity B->D

Logical relationship between alkyl chain length and SAM properties.
Detailed Experimental Protocol

1. Quartz Crystal Microbalance with Dissipation (QCM-D) for Protein Adsorption on SAMs [18][19][20]

This protocol describes how to use QCM-D to measure the adsorption of proteins onto SAMs with different alkyl chain lengths.

  • Sensor Preparation and SAM Formation:

    • Clean the QCM-D sensors (e.g., gold-coated) using a standard procedure (e.g., UV/ozone treatment followed by ethanol rinse).

    • Immerse the cleaned sensors in solutions of alkanethiols with different alkyl chain lengths (e.g., C8, C12, C18) in ethanol for a sufficient time (e.g., overnight) to allow for SAM formation.

    • Rinse the sensors with ethanol and dry them with a stream of nitrogen.

  • QCM-D Measurement:

    • Mount the SAM-functionalized sensor in the QCM-D chamber.

    • Establish a stable baseline by flowing a buffer solution (e.g., PBS) over the sensor surface.

    • Introduce a solution of the protein of interest (e.g., Bovine Serum Albumin, BSA) in the same buffer and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time.

    • After the adsorption has reached a plateau, rinse with the buffer solution to remove loosely bound protein.

  • Data Analysis:

    • The change in frequency (Δf) is related to the adsorbed mass (including coupled water). Use the Sauerbrey equation for rigid films or more complex viscoelastic modeling for softer layers.

    • The change in dissipation (ΔD) provides information about the viscoelastic properties of the adsorbed layer.

    • Compare the adsorbed mass and viscoelastic properties of the protein layer on SAMs with different alkyl chain lengths to understand the influence of the linker on protein-surface interactions.

References

Navigating the In Vivo Maze: A Comparative Guide to PROTAC Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. The linker, a seemingly simple component connecting the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in the overall pharmacokinetic profile of these novel drug candidates. This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to aid in the rational design of stable and effective protein degraders.

The choice of linker chemistry significantly impacts a PROTAC's absorption, distribution, metabolism, and excretion (ADME) properties.[1] A well-designed linker can enhance metabolic stability, improve solubility, and optimize the geometry of the ternary complex, ultimately leading to more potent and durable protein degradation in vivo.[2][3] Conversely, a poorly chosen linker can lead to rapid clearance, off-target effects, and diminished efficacy.[1]

This guide delves into a comparative analysis of the most commonly employed linker types: flexible polyethylene glycol (PEG) and alkyl chains, and the increasingly popular rigid linkers.

Quantitative Comparison of PROTAC Linker Stability

The following table summarizes in vitro metabolic stability data for PROTACs with different linker types. While in vitro microsomal stability is not a direct measure of in vivo half-life, it serves as a crucial indicator of metabolic susceptibility and is a widely used metric in early drug discovery to compare the intrinsic clearance of compounds.[1][4]

PROTAC SystemLinker TypeLinker DescriptionIn Vitro Half-life (t½) in Mouse Liver MicrosomesReference
JQ1-based BET DegraderAlkyl4-carbon straight chain135 min[2]
JQ1-based BET DegraderAlkyl8-carbon straight chain18.2 min[2]
BTK DegraderFlexible (PEG-like)Polyethylene glycol chain1.3 min[2]
BTK DegraderRigidContaining two pyridine ringsSignificantly improved stability (exact value not provided)[2]

Key Observations:

  • Alkyl Linker Length: For the JQ1-based BET degrader, a shorter alkyl chain resulted in significantly higher metabolic stability. Extending the linker from a 4-carbon to an 8-carbon chain led to a dramatic decrease in the half-life, suggesting increased susceptibility to metabolism with longer, more flexible alkyl chains.[2]

  • Rigidity vs. Flexibility: The BTK degrader study highlights the advantage of rigid linkers. Replacing a flexible, PEG-like linker with a more constrained, rigid linker containing pyridine rings led to a substantial improvement in metabolic stability.[2] This is a recurring theme in PROTAC design, with rigid motifs like piperazine, piperidine, and triazoles being increasingly incorporated to enhance in vivo performance.[5]

The Impact of Linker Composition on In Vivo Stability

Beyond length and flexibility, the chemical composition of the linker is a critical factor influencing in vivo stability.

  • Polyethylene Glycol (PEG) Linkers: PEG linkers are prized for their ability to increase the hydrophilicity and solubility of PROTACs.[5] However, they can be susceptible to oxidative metabolism, which may lead to reduced metabolic stability in vivo.[5][]

  • Alkyl Linkers: Simple, saturated alkyl chains are synthetically accessible and can offer good stability, particularly when kept short.[7] However, longer alkyl chains can increase lipophilicity, potentially leading to non-specific binding and faster metabolic clearance.[2]

  • Rigid Linkers: Linkers incorporating cyclic structures such as piperazine, piperidine, cyclohexane, or aromatic rings like triazoles tend to exhibit enhanced metabolic stability.[5] These rigid elements can pre-organize the PROTAC into a conformation that is less prone to enzymatic degradation, leading to improved pharmacokinetic profiles and bioavailability.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC linker stability. Below are generalized protocols for key experiments.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of a PROTAC following intravenous and oral administration in mice.

1. Animal Handling and Dosing:

  • Animals: Use male BALB/c mice (6-8 weeks old). House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
  • Formulation: Prepare the PROTAC in a suitable vehicle for administration (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
  • Intravenous (IV) Administration: Administer the PROTAC solution via a single bolus injection into the tail vein. The typical injection volume is 5 ml/kg.[8]
  • Oral (PO) Administration: Administer the PROTAC solution directly into the stomach using a gavage needle. Ensure the animal is properly restrained to prevent injury. The typical gavage volume is 10 ml/kg.[9][10][11][12]

2. Sample Collection:

  • Collect blood samples (approximately 50-100 µL) from the saphenous or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
  • Centrifuge the blood samples at 4°C to separate the plasma.
  • Store plasma samples at -80°C until analysis.

3. Pharmacokinetic Analysis:

  • Analyze the concentration of the PROTAC in plasma samples using a validated LC-MS/MS method.
  • Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using non-compartmental analysis with software like Phoenix WinNonlin.

LC-MS/MS Bioanalysis of PROTACs in Plasma

This protocol describes a general method for the quantification of PROTACs in plasma samples.

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.
  • To 20 µL of plasma in a microcentrifuge tube, add 60 µL of cold acetonitrile containing an appropriate internal standard.[13]
  • Vortex the mixture thoroughly to precipitate the plasma proteins.
  • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C.[14][15]
  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Use a C18 reverse-phase column for separation. Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[14][15][16]
  • Mass Spectrometry (MS): Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[14][15][16]
  • Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for the PROTAC and the internal standard.[14][15][16]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
  • Determine the concentration of the PROTAC in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationships influencing PROTAC in vivo stability.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Phase cluster_data_phase Data Analysis animal Mouse/Rat dosing Dosing (IV or PO) animal->dosing sampling Blood Sampling dosing->sampling centrifugation Plasma Separation sampling->centrifugation extraction Protein Precipitation centrifugation->extraction analysis LC-MS/MS Analysis extraction->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc interpretation Stability Assessment pk_calc->interpretation

Experimental workflow for assessing PROTAC in vivo stability.

linker_stability_relationship cluster_properties Linker Properties cluster_stability In Vivo Stability cluster_outcome Therapeutic Outcome composition Composition (PEG, Alkyl, Rigid) metabolic_stability Metabolic Stability (t½, Clearance) composition->metabolic_stability length Length length->metabolic_stability flexibility Flexibility flexibility->metabolic_stability pharmacokinetics Pharmacokinetics (AUC, Bioavailability) metabolic_stability->pharmacokinetics efficacy Efficacy pharmacokinetics->efficacy

Relationship between linker properties and in vivo stability.

References

Safety Operating Guide

Proper Disposal of Tos-O-C4-NH-Boc: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Tos-O-C4-NH-Boc as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. This substance is harmful if swallowed and causes skin and serious eye irritation.

Proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a PROTAC linker used in drug development research. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Hazard Identification and Safety Data

This compound is classified with specific hazard statements that dictate its handling and disposal requirements. Understanding these hazards is the first step in safe management.

Hazard CodeDescriptionGHS CategorySignal Word
H302Harmful if swallowedAcute Toxicity, Oral (Cat. 4)Warning
H315Causes skin irritationSkin Corrosion/Irritation (Cat. 2)Warning
H319Causes serious eye irritationSerious Eye Damage/Irritation (Cat. 2A)Warning

The primary precautionary statement concerning disposal is:

  • P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[1][2][3][4][5]

This indicates that this compound must be disposed of as regulated hazardous waste through a licensed disposal facility.

Personal Protective Equipment (PPE) and Handling

Before handling this compound for disposal, ensure the following personal protective equipment is worn to prevent exposure:

  • Gloves: Nitrile or other chemically resistant gloves are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard laboratory coat must be worn to protect from splashes.

  • Ventilation: All handling of solid this compound and preparation of its waste container should be performed inside a certified chemical fume hood.

Step-by-Step Disposal Protocol

This protocol outlines the immediate, operational steps for the proper disposal of pure this compound and materials contaminated with it.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: All waste materials, including the pure chemical, solutions containing it, and contaminated labware (e.g., pipette tips, gloves, weighing paper), must be treated as hazardous waste.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.

    • Specifically, keep it separate from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container with a secure screw-top lid is recommended.

    • For liquid waste (e.g., solutions containing this compound), use a compatible liquid waste container.

    • The original product container can be used for its own waste if it is in good condition.

  • Waste Collection:

    • Solid Waste: Carefully transfer solid this compound into the designated solid waste container using a clean spatula or scoop.

    • Contaminated Materials: Place all disposable materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, into the same solid waste container.

  • Container Labeling:

    • Immediately label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound".

    • Indicate the approximate amount or concentration of the waste.

    • Record the date the waste was first added to the container.

    • Include the name of the principal investigator and the laboratory location.

  • Storage:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Store the sealed and labeled container in a designated and secure "Satellite Accumulation Area" (SAA) within your laboratory.[6][7]

    • Ensure the SAA is away from general traffic and incompatible materials.

  • Disposal Request:

    • Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup. Follow their specific procedures for waste collection requests.

Empty Container Disposal:

  • A container that held this compound is not considered "empty" until it has been triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinsates may be permissible for drain disposal depending on institutional guidelines, but it is best practice to collect all rinsates as hazardous waste.[8]

  • Once properly decontaminated, deface the original label and dispose of the container as non-hazardous waste, following your institution's specific procedures.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

DisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_final Final Steps start Identify this compound Waste for Disposal is_pure_or_contaminated Is it pure chemical or contaminated material? start->is_pure_or_contaminated is_container Is it an empty container? is_pure_or_contaminated->is_container No collect_hw Collect in a labeled Hazardous Waste Container is_pure_or_contaminated->collect_hw Yes is_container->collect_hw No (Residual Product) rinse_container Triple-rinse container. Collect first rinsate as hazardous waste. is_container->rinse_container Yes store_saa Store in Satellite Accumulation Area (SAA) collect_hw->store_saa dispose_rinsed_container Dispose of rinsed container as non-hazardous waste rinse_container->dispose_rinsed_container contact_ehs Contact EHS for Pickup store_saa->contact_ehs

Caption: Disposal decision workflow for this compound.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Operational Guide for Handling Tos-O-C4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Tos-O-C4-NH-Boc. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Chemical Identifier: this compound CAS Number: 180851-50-7 Molecular Formula: C16H25NO5S Molecular Weight: 343.44 g/mol [1][2]

Hazard Identification and Precautionary Measures

This compound is a chemical that requires careful handling due to its potential hazards. The following hazard and precautionary statements have been identified.[3]

Hazard StatementDescriptionPrecautionary StatementDescription
H302 Harmful if swallowed.P264 Wash hands thoroughly after handling.
H315 Causes skin irritation.P270 Do not eat, drink or smoke when using this product.
H319 Causes serious eye irritation.P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330 Rinse mouth.
P332+P313 If skin irritation occurs: Get medical advice/attention.
P337+P313 If eye irritation persists: Get medical advice/attention.
P362+P364 Take off contaminated clothing and wash it before reuse.
P501 Dispose of contents/container in accordance with local regulations.

A safety data sheet for the similar compound N-Boc-O-tosyl hydroxylamine also indicates potential for allergic skin reaction (H317) and respiratory irritation (H335), warranting additional caution.[4]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles must be worn at all times to protect from splashes. A face shield is recommended when there is a significant risk of splashing.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use.[4]
Body Protection Flame-Resistant Lab Coat and Chemical-Resistant ApronThe lab coat should be fully buttoned to provide maximum coverage. An apron should be worn over the lab coat for an additional layer of protection.
Footwear Closed-toe ShoesShoes must fully cover the feet; perforated shoes or sandals are not permitted.
Respiratory Protection RespiratorMay be necessary if working in an area with inadequate ventilation or where airborne exposure is possible.[4]

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Receiving and Storage
  • Initial Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture ingress. Recommended storage temperature is between 2-8°C.[3] For long-term storage, -20°C is advised.[1][5]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.

Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Weighing Weighing Don PPE->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Quench Reaction Quench Reaction Reaction->Quench Reaction Work-up Work-up Quench Reaction->Work-up Waste Disposal Waste Disposal Work-up->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE

Caption: Standard operational workflow for handling this compound.

Experimental Protocols

Boc Deprotection (Acidic Conditions)

The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions.[6] Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for its removal.[7]

  • Preparation: Dissolve the Boc-protected amine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Reagent Addition: Add an excess of the acid (e.g., 25-50% TFA in DCM or 4M HCl in dioxane).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). Reaction times can vary from 15 minutes to several hours.[7]

  • Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent. The organic layer is then washed, dried, and concentrated to yield the deprotected amine.[7]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization and Collection
  • Solid Waste: Unused or expired this compound should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Reaction mixtures and solvent washes containing the compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, should be collected in a separate, labeled container for solid hazardous waste.

Disposal Workflow

The following diagram illustrates the logical flow for the disposal of waste generated from handling this compound.

Disposal Workflow for this compound Waste Generated Waste Generated Waste Segregate Waste Segregate Waste Generated Waste->Segregate Waste Solid Waste Solid Waste Labeled Hazardous Waste Container Labeled Hazardous Waste Container Solid Waste->Labeled Hazardous Waste Container Liquid Waste Liquid Waste Liquid Waste->Labeled Hazardous Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Labeled Hazardous Waste Container Segregate Waste->Solid Waste Solid Segregate Waste->Liquid Waste Liquid Segregate Waste->Contaminated PPE Contaminated Items Consult EHS Consult EHS Labeled Hazardous Waste Container->Consult EHS For Pickup

Caption: Decision process for the segregation and disposal of waste.

Disposal Procedure:

All waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical. Do not dispose of down the drain or in regular trash. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tos-O-C4-NH-Boc
Reactant of Route 2
Reactant of Route 2
Tos-O-C4-NH-Boc

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.